8-Gingerol
Description
Properties
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIWKKMTBRYQJU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178078 | |
| Record name | (8)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23513-08-8 | |
| Record name | [8]-Gingerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8)-Gingerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-dodecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (8)-GINGEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0IJB138K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biosynthesis of 8-Gingerol in Zingiber officinale
An In-depth Technical Guide to the
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
[1]-Gingerol, a prominent pungent phenolic compound in the rhizome of ginger (Zingiber officinale), is renowned for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-emetic effects[2]. Understanding its biosynthetic pathway is crucial for metabolic engineering, quality control of ginger-based products, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthesis of 8-gingerol, detailing the enzymatic steps, key regulatory genes, quantitative data from recent studies, and the experimental protocols used for its investigation. Visual diagrams of the core pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular machinery involved.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is an intricate process originating from the general phenylpropanoid pathway, which is responsible for producing a wide array of secondary metabolites in plants[3]. The pathway involves a series of enzymatic reactions that convert the amino acid L-phenylalanine into the backbone structure of gingerols, which is then elongated and modified. Recent genomic and transcriptomic analyses have elucidated a proposed pathway involving at least 12 enzyme families[4].
The pathway can be broadly divided into two major stages:
-
Formation of the Phenylpropanoid Precursor (Feruloyl-CoA): This stage begins with L-phenylalanine and proceeds through a series of core reactions catalyzed by key enzymes to produce feruloyl-CoA.
-
Polyketide Synthesis and Modification: A Type III polyketide synthase (PKS) enzyme condenses the feruloyl-CoA starter unit with extender units derived from fatty acid metabolism to form the gingerol backbone, which is subsequently modified to yield this compound.
The key enzymes and steps are outlined below:
-
Phenylalanine ammonia-lyase (PAL): This is the committed step of the phenylpropanoid pathway, catalyzing the deamination of L-phenylalanine to trans-cinnamic acid[5]. PAL activity is often induced in response to stress, pathogenic attack, and other stimuli[5][6].
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to form p-coumaric acid.
-
4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.
-
p-Coumaroyl Quinate/Shikimate 3'-hydroxylase (CYP98A): Another cytochrome P450 enzyme that hydroxylates the p-coumaroyl-shikimate/quinate intermediate.
-
Caffeoyl-CoA O-methyltransferase (CCoAOMT): This key enzyme catalyzes the methylation of caffeoyl-CoA to produce feruloyl-CoA, the direct precursor for gingerol biosynthesis[4][7][8]. Studies suggest that CCoAOMT, along with HCT, may act as a rate-limiting enzyme in the pathway[7].
-
Polyketide Synthase (PKS): A Type III PKS, likely a novel form such as a curcuminoid synthase or a specific gingerol synthase, catalyzes the condensation of feruloyl-CoA with an extender unit, likely malonyl-CoA and a fatty acyl-CoA derived from fatty acid synthesis (e.g., octanoyl-CoA for this compound)[1][9][10][11].
-
Reductases/Dehydrogenases: The resulting polyketide intermediate undergoes reduction and dehydration steps, catalyzed by enzymes such as aldo/keto reductases (AOR), dehydratases (DHN), and dehydrogenases (DHT), to form the final this compound structure[4].
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Computer aided gene mining for gingerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haplotype-resolved genome of diploid ginger (Zingiber officinale) and its unique gingerol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cloning of a caffeoyl-coenzyme A O-methyltransferase from Camellia sinensis and analysis of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisomal KAT2 (3-ketoacyl-CoA thiolase 2) gene has a key role in gingerol biosynthesis in ginger (Zingiber officinale Rosc.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. internationalscholarsjournals.com [internationalscholarsjournals.com]
In-Vitro Antioxidant Activity of 8-Gingerol: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the in-vitro antioxidant activity of 8-Gingerol, a key bioactive phenolic compound found in ginger (Zingiber officinale). The document details the quantitative antioxidant capacity of this compound as determined by various assays, provides comprehensive experimental protocols, and illustrates the key signaling pathways involved in its mechanism of action.
Quantitative Antioxidant Activity of this compound
This compound, along with its counterparts 6-gingerol and 10-gingerol, is a significant contributor to the antioxidant properties of ginger.[1][2] These compounds possess a chemical structure, featuring hydroxyl groups on an aromatic ring, that enables them to effectively neutralize free radicals and chelate metal ions.[1] The antioxidant potency of these gingerols has been quantified using several standard in-vitro assays.
A comparative analysis of the antioxidant activities of[1]-,[2]-, and[3]-gingerol demonstrates that while[1]-gingerol often shows the highest potency,[2]-gingerol exhibits substantial free radical scavenging capabilities.[2][4] The efficacy of these compounds is often compared to standards like Trolox (a vitamin E analog). The data below, extracted from comparative studies, highlights the antioxidant capacity of this compound.
Table 1: Comparative Antioxidant Activity of Gingerols (DPPH Assay)
| Compound | Antioxidant Activity (µM Trolox Equivalents) | Source |
|---|---|---|
| [1]-Gingerol | 3356.7 ± 117.8 | [2] |
| [2]-Gingerol | 2390.0 ± 84.5 | [2] |
| [3]-Gingerol | 2396.7 ± 110.2 | [2] |
Data represents the mean ± standard deviation (n=3). Activity measured by the DPPH radical scavenging assay.
Table 2: Comparative Antioxidant Activity of Gingerols (ABTS Assay)
| Compound | Antioxidant Activity (µM Trolox Equivalents) | Source |
|---|---|---|
| [1]-Gingerol | 4303.3 ± 141.4 | [2] |
| [2]-Gingerol | 3383.3 ± 151.4 | [2] |
| [3]-Gingerol | 3300.0 ± 121.7 | [2] |
Data represents the mean ± standard deviation (n=3). Activity measured by the ABTS radical cation scavenging assay.
Table 3: Comparative Antioxidant Activity of Gingerols (FRAP Assay)
| Compound | Antioxidant Activity (µM Trolox Equivalents) | Source |
|---|---|---|
| [1]-Gingerol | 3853.3 ± 100.2 | [2] |
| [2]-Gingerol | 3150.0 ± 125.8 | [2] |
| [3]-Gingerol | 2673.3 ± 119.3 | [2] |
Data represents the mean ± standard deviation (n=3). Activity measured by the Ferric Reducing Antioxidant Power assay.
Experimental Protocols for Antioxidant Assays
Detailed and reproducible protocols are critical for assessing the antioxidant capacity of compounds like this compound. The following sections describe the methodologies for the three most common assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3][5]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in a suitable solvent like methanol or ethanol.[3] For the working solution, dilute the stock solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[3]
-
Sample Preparation: Prepare various concentrations of this compound in the same solvent used for the DPPH solution.
-
Reaction: Mix a small volume of the this compound solution (e.g., 0.5 mL) with a larger volume of the DPPH working solution (e.g., 3 mL).[3][6] A blank is prepared using the solvent instead of the sample solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[3][6]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6][7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentrations.[5]
References
- 1. Characterization, Antioxidant Capacity, and In Vitro Bioaccessibility of Ginger (Zingiber officinale Roscoe) in Different Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jast.modares.ac.ir [jast.modares.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of potent antioxidant activity of ginger extract using in vitro study [wisdomlib.org]
- 6. zivak.com [zivak.com]
- 7. files.core.ac.uk [files.core.ac.uk]
The Cardioprotective Potential of 8-Gingerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Gingerol, a principal bioactive compound found in ginger, has emerged as a promising therapeutic agent for cardiovascular diseases. This technical guide synthesizes the current scientific literature on the cardioprotective effects of this compound, with a focus on its molecular mechanisms of action. This document provides an in-depth analysis of the signaling pathways modulated by this compound, a summary of key quantitative data from preclinical studies, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a novel cardioprotective drug.
Introduction
Cardiovascular diseases remain a leading cause of mortality worldwide. Myocardial ischemia and subsequent reperfusion injury, as well as chronic conditions like myocardial fibrosis, contribute significantly to cardiac morbidity and mortality. Current therapeutic strategies, while effective, are often associated with adverse effects, necessitating the exploration of novel, safer, and more effective cardioprotective agents. This compound, a phenolic compound isolated from the rhizome of Zingiber officinale, has demonstrated a range of pharmacological properties, including antioxidant, anti-inflammatory, and cardiotonic effects. This guide delves into the molecular underpinnings of this compound's cardioprotective actions.
Mechanisms of Cardioprotection
The cardioprotective effects of this compound are multifaceted, involving the modulation of several key signaling pathways, reduction of oxidative stress, inhibition of apoptosis and autophagy, and regulation of calcium homeostasis.
Modulation of Signaling Pathways
2.1.1. PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to activate the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival, growth, and proliferation. In a model of isoproterenol (ISO)-induced myocardial fibrosis, this compound treatment led to a significant increase in the expression of phosphorylated PI3K, Akt, and mTOR. This activation is associated with the suppression of excessive autophagy and inhibition of cardiomyocyte apoptosis, thereby preserving cardiac function.
2.1.2. MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway, including p38, JNK, and ERK1/2, is critically involved in the cellular response to stress, inflammation, and apoptosis. In the context of myocardial ischemia, the MAPK pathway is often hyperactivated, leading to cardiomyocyte death. Studies have demonstrated that this compound can significantly decrease the expression of p38, JNK, and ERK1/2 proteins in a rat model of myocardial ischemia. This inhibition of the MAPK pathway contributes to the anti-apoptotic and anti-inflammatory effects of this compound.
Attenuation of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to cardiac damage in various pathologies. This compound has been shown to be a potent antioxidant. In animal models of myocardial injury, this compound treatment significantly reduced the levels of malondialdehyde (MDA) and ROS production in myocardial tissue. Concurrently, it enhanced the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).
Inhibition of Apoptosis and Autophagy
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of myocardial infarction and heart failure. This compound exerts potent anti-apoptotic effects by modulating the expression of Bcl-2 family proteins and caspases. It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of the pro-apoptotic protein Bax and caspase-3 and caspase-9. Furthermore, this compound can suppress excessive autophagy, a cellular self-degradation process that can be detrimental when overactivated, by activating the PI3K/Akt/mTOR pathway.
Regulation of Calcium Homeostasis
Disruptions in intracellular calcium (Ca2+) homeostasis are a hallmark of myocardial ischemic injury. This compound has been found to regulate Ca2+ homeostasis by inhibiting the L-type Ca2+ current (ICa-L) in isolated rat myocytes. This action helps to prevent Ca2+ overload, which can trigger a cascade of detrimental events, including hypercontracture, mitochondrial dysfunction, and cell death.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the cardioprotective effects of this compound.
Table 1: Effects of this compound on Cardiac Injury Biomarkers and Oxidative Stress
| Parameter | Animal Model | Treatment | Result | Reference |
| Creatine Kinase (CK) | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d this compound (i.p.) for 2 weeks | Marked decrease compared to ISO group | |
| Lactate Dehydrogenase (LDH) | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d this compound (i.p.) for 2 weeks | Marked decrease compared to ISO group | |
| Malondialdehyde (MDA) | ISO-induced myocardial ischemia in rats | This compound treatment | Reduced levels in myocardial tissue | |
| Reactive Oxygen Species (ROS) | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d this compound (i.p.) for 2 weeks | Marked decrease in generation | |
| Superoxide Dismutase (SOD) | ISO-induced myocardial ischemia in rats | This compound treatment | Increased activity in myocardial tissue | |
| Catalase (CAT) | ISO-induced myocardial ischemia in rats | This compound treatment | Increased activity in myocardial tissue | |
| Glutathione (GSH) | ISO-induced myocardial ischemia in rats | This compound treatment | Increased activity in myocardial tissue |
Table 2: Effects of this compound on Apoptosis and Fibrosis Markers
| Parameter | Animal Model | Treatment | Result | Reference |
| Caspase-3 | ISO-induced myocardial ischemia in rats | This compound treatment | Down-regulated expression | |
| Bax | ISO-induced myocardial ischemia in rats | This compound treatment | Down-regulated expression | |
| Bcl-2 | ISO-induced myocardial ischemia in rats | This compound treatment | Up-regulated expression | |
| Caspase-9 | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d this compound (i.p.) for 2 weeks | Down-regulation of activity | |
| Bax/Bcl-2 ratio | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d this compound (i.p.) for 2 weeks | Significantly down-regulated | |
| Collagen types I and III | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d this compound (i.p.) for 2 weeks | Marked decrease in levels | |
| Transforming Growth Factor-β (TGF-β) | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d this compound (i.p.) for 2 weeks | Marked decrease in levels | |
| Matrix Metalloproteinase-9 (MMP-9) | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d this compound (i.p.) for 2 weeks | Down-regulation of activity |
Table 3: Effects of this compound on Cardiac Function and Signaling Pathways
| Parameter | Animal Model | Treatment | Result | Reference |
| J-point elevation | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d this compound (i.p.) for 2 weeks | Significantly reduced | |
| Heart Rate | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d this compound (i.p.) for 2 weeks | Significantly reduced | |
| Cardiac Weight Index | ISO-induced myocardial fibrosis in mice | 10 and 20 mg/kg/d this compound (i.p.) for 2 weeks |
Methodological & Application
Application Notes & Protocols: Extraction and Purification of 8-Gingerol from Ginger Rhizomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ginger (Zingiber officinale) rhizomes are a rich source of bioactive compounds known as gingerols, which are responsible for their characteristic pungent taste and numerous pharmacological activities. Among these, 8-gingerol has garnered significant interest for its potential anti-inflammatory, anti-nausea, and anti-carcinogenic properties.[1] These attributes make this compound a promising candidate for drug development and nutraceutical applications.
This document provides detailed application notes and protocols for the extraction and purification of this compound from ginger rhizomes. It covers various extraction methodologies, from conventional solvent extraction to modern green techniques, and outlines effective purification strategies to achieve high-purity this compound. Furthermore, analytical techniques for the quantification and characterization of this compound are discussed.
Extraction Methodologies
The choice of extraction method significantly impacts the yield and purity of this compound. Both conventional and advanced methods have been successfully employed.
1. Conventional Extraction Methods:
-
Maceration: This simple technique involves soaking dried ginger powder in a solvent (e.g., methanol, ethanol, acetone) for an extended period.[2][3] While straightforward, it can be time-consuming and may result in lower yields compared to other methods.[2]
-
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration.[2] However, the prolonged exposure to heat can lead to the degradation of thermally sensitive compounds like gingerols.[2]
-
Heat Reflux Extraction: Involves boiling the solvent with the ginger powder, which can enhance extraction efficiency but also carries the risk of thermal degradation.[2]
2. Advanced Extraction Methods:
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It is a rapid method that can be performed at lower temperatures, minimizing thermal degradation.[4]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[5] Optimal conditions for MAE of gingerols have been identified as 87% ethanol in water at 100°C for 5 minutes.[5]
-
Supercritical Fluid Extraction (SFE-CO2): A green technology that uses supercritical carbon dioxide as the solvent. It is highly selective and provides a clean extract free of residual organic solvents.[2] Higher yields of pungent gingerols have been obtained from fresh ginger using SFE-CO2 at 16 MPa and 40°C.[2]
-
Enzyme-Assisted Extraction (EAE): Involves the use of enzymes like viscozyme or amylase to break down the plant cell wall, leading to a higher yield of gingerols.[2][3] Treatment with these enzymes followed by acetone extraction has been shown to significantly increase the gingerol yield.[2][3]
Experimental Protocol: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on optimized conditions for the extraction of gingerols from ginger rhizomes.[5]
Materials:
-
Dried and powdered ginger rhizomes (particle size < 100 mesh)
-
Ethanol (87% in water)
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 0.431 g of dried ginger powder and place it in a 20 mL extraction vessel.
-
Add 20 mL of 87% ethanol to the vessel.
-
Place the vessel in the microwave extraction system.
-
Set the extraction parameters:
-
Microwave power: 800 W
-
Temperature: 100°C
-
Extraction time: 5 minutes
-
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude gingerol extract.
-
Store the crude extract at -20°C for further purification.
Purification Strategies
Crude ginger extracts contain a mixture of gingerols (including 6-gingerol and 10-gingerol), shogaols, and other compounds.[6] Purification is essential to isolate this compound with high purity.
1. Column Chromatography:
-
Silica Gel Column Chromatography: A common technique for the initial separation of gingerols. A gradient elution with a solvent system like n-hexane and ethyl acetate can be used to separate different gingerol homologues.[7][8]
-
Sephadex LH-20 Gel Column Chromatography: This size-exclusion chromatography is effective for further purifying the fractions obtained from silica gel chromatography.[8] A mobile phase of methanol-chloroform (1:1, v/v) can be used to obtain highly purified this compound.[8]
2. High-Speed Counter-Current Chromatography (HSCCC):
HSCCC is a liquid-liquid partition chromatography technique that offers high resolution and rapid separation. A two-phase solvent system, such as light petroleum-ethyl acetate-methanol-water (5:5:6.5:3.5, v/v/v/v), has been successfully used to separate 6-, 8-, and 10-gingerol from a crude extract in a single step with high purity.[9][10]
Experimental Protocol: Two-Step Column Chromatography Purification of this compound
This protocol describes a two-step purification process using silica gel and Sephadex LH-20 column chromatography.[8]
Materials:
-
Crude gingerol extract
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Solvents: n-hexane, ethyl acetate, chloroform, methanol
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass columns for chromatography
Procedure:
Step 1: Silica Gel Column Chromatography
-
Dissolve the crude extract in a minimal amount of ethyl acetate.
-
Pack a glass column with silica gel slurry in n-hexane.
-
Load the dissolved extract onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using TLC. The mobile phase for TLC can be n-hexane:ethyl acetate (60:40, v/v), where this compound has an Rf value of approximately 0.39.[7]
-
Combine the fractions containing the crude this compound and evaporate the solvent.
Step 2: Sephadex LH-20 Gel Column Chromatography
-
Prepare a Sephadex LH-20 column and equilibrate it with the mobile phase (methanol-chloroform, 1:1, v/v).
-
Dissolve the crude this compound fraction from the previous step in a small volume of the mobile phase.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with the methanol-chloroform mobile phase at a natural flow rate.
-
Monitor the eluent using TLC to identify the fractions containing pure this compound.
-
Combine the pure this compound fractions and recover the solvent under reduced pressure at a temperature below 40°C to obtain the final purified product.[8]
Data Presentation
Table 1: Comparison of Different Extraction Methods for Gingerols
| Extraction Method | Solvent | Key Conditions | Yield/Concentration of Gingerols | Reference |
| Maceration | Methanol | 14 hours | 7084 µg/g dried ginger (total gingerols & shogaols) | [2][3] |
| Soxhlet Extraction | Ethanol | - | 8335 µg/g dried ginger (total gingerols & shogaols) | [2][3] |
| Microwave-Assisted | 87% Ethanol | 100°C, 5 min | Optimized for total gingerols and shogaols | [5] |
| Enzyme-Assisted | Acetone (after enzyme treatment) | Viscozyme or amylase treatment | 12.2% ± 0.4 (gingerol) | [2][3] |
| Supercritical Fluid | CO2 | 16 MPa, 40°C | Higher yield from fresh ginger | [2] |
Table 2: Purity and Yield of this compound from Purification Methods
| Purification Method | Starting Material | Yield | Purity | Reference |
| Silica Gel & Sephadex LH-20 | Fresh Ginger (5kg) | 4.8g (0.096% of fresh ginger) | ≥ 99.0% | [8] |
| HSCCC | 200mg Crude Extract | 40.5mg | 99.9% | [9] |
| HSCCC | 360mg Pre-purified Sample | 31mg | 99.3% | [10] |
Analytical Quantification
Accurate quantification of this compound is crucial for quality control and research purposes.
-
High-Performance Thin-Layer Chromatography (HPTLC): A simple, accurate, and reproducible method for the quantification of this compound in various samples.[7]
-
High-Performance Liquid Chromatography (HPLC): A widely used method for the separation and quantification of gingerols. A C18 column with a water-acetonitrile gradient mobile phase and UV detection at 282 nm is commonly employed.[11][12][13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS): Offers high sensitivity and selectivity for the detection and quantification of this compound, especially in complex matrices like dietary supplements and biological fluids.[6]
Stability and Storage
This compound is a thermally labile compound and can undergo dehydration to form 8-shogaol, especially at elevated temperatures and under acidic conditions.[14][15] For long-term storage, purified this compound should be stored at -20°C as a liquid or at -80°C in a suitable solvent.[1] It is most stable at a pH of 4.[14]
Visualizations
Caption: Workflow for the extraction and purification of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Densitometric HPTLC analysis of this compound in Zingiber officinale extract and ginger-containing dietary supplements, teas and commercial creams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101085727A - Method for preparing 6-gingerol and this compound from ginger - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. qascf.com [qascf.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
- 15. researchgate.net [researchgate.net]
Application Note: HPTLC Densitometric Analysis of 8-Gingerol in Herbal Supplements
Introduction
8-Gingerol is a significant pungent phenolic compound found in the rhizome of ginger (Zingiber officinale), which is widely consumed as a spice and a key component in various herbal supplements and traditional medicines. The therapeutic properties of ginger, including its anti-inflammatory, antioxidant, and antiemetic effects, are often attributed to its gingerol content. Consequently, accurate and reliable quantification of this compound is crucial for the quality control and standardization of ginger-based herbal products. This application note details a validated High-Performance Thin-Layer Chromatography (HPTLC) densitometric method for the quantitative analysis of this compound in herbal supplements.
Principle
This method utilizes the separation capabilities of HPTLC to isolate this compound from the complex matrix of herbal supplements. The separation is achieved on a silica gel 60 F254 HPTLC plate using a specific mobile phase. Post-separation, the plate is derivatized to visualize the compound, and the concentration of this compound is determined by densitometric scanning of the corresponding chromatographic band. The intensity of the signal is proportional to the concentration of the analyte.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Methanol (HPLC grade), n-hexane (AR grade), Ethyl acetate (AR grade)
-
Standard: this compound (of known purity)
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm, 0.2 mm thickness)
-
Derivatization Reagent: Anisaldehyde-sulphuric acid reagent
2. Instrumentation
-
HPTLC system equipped with:
-
Sample applicator (e.g., Linomat 5)
-
Twin-trough developing chamber
-
TLC scanner
-
Integration software
-
3. Preparation of Standard Solution
Accurately weigh 10 mg of standard this compound and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. From this stock solution, prepare a working standard solution of 100 µg/mL by diluting 1 mL with methanol to 10 mL.
4. Preparation of Sample Solution
-
Herbal Supplements (Capsules/Tablets): Accurately weigh the contents of a representative number of capsules or finely powdered tablets equivalent to 1 g of the supplement. Transfer to a flask and add 10 mL of methanol. Sonicate for 15 minutes and then filter through a 0.45 µm syringe filter.
-
Herbal Teas: Accurately weigh 2 g of the tea sample and extract with 25 mL of methanol by refluxing for 30 minutes. Cool and filter the extract. Concentrate the filtrate under reduced pressure and reconstitute the residue in 5 mL of methanol.
-
Liquid Formulations: Take an accurately measured volume of the liquid supplement equivalent to 100 mg of the solid content and dilute it with methanol to a final volume of 10 mL.
5. Chromatographic Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: n-hexane: Ethyl acetate (60:40, v/v).[1][2][3][4]
-
Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase vapor for 20 minutes at room temperature.
-
Application: Apply 5 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate using the sample applicator.
-
Development: Develop the plate up to a distance of 80 mm in the saturated developing chamber.
-
Drying: Dry the plate in an oven at 60°C for 5 minutes.
6. Derivatization and Densitometric Analysis
-
Derivatization: Spray the dried plate with anisaldehyde-sulphuric acid reagent and heat at 110°C for 10 minutes.
-
Scanning: Scan the plate densitometrically at a wavelength of 569 nm.[1][2][3]
-
Quantification: The amount of this compound in the sample is calculated from the calibration curve prepared by plotting the peak area against the concentration of the standard.
Method Validation Summary
The described HPTLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1] The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 50 - 500 ng/spot[1][2][3] |
| Correlation Coefficient (r²) | 0.9987[1][2][3] |
| Retention Factor (Rf) | 0.39 ± 0.04[1][2][3] |
| Limit of Detection (LOD) | 12.76 ng/spot[1][2][3] |
| Limit of Quantification (LOQ) | 26.32 ng/spot[1][2][3] |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98.22% - 99.22%[1] |
| Specificity | The method is specific for this compound, showing a well-resolved peak from other components in the herbal matrix. |
| Robustness | The method is robust and unaffected by small, deliberate variations in the experimental conditions. |
Quantitative Analysis of this compound in Commercial Herbal Supplements
The validated HPTLC method was applied for the quantification of this compound in various commercially available herbal supplements. The results are presented in the table below.
| Sample Type | Brand | This compound Content (mg/g of supplement) |
| Dietary Supplement 1 | Brand A | 1.25 |
| Dietary Supplement 2 | Brand B | 0.89 |
| Herbal Tea 1 | Brand C | 0.45 |
| Herbal Tea 2 | Brand D | 0.62 |
Visualizations
Caption: Experimental workflow for HPTLC densitometric analysis of this compound.
Caption: Logical relationship of components in the HPTLC analysis of this compound.
References
- 1. Densitometric HPTLC analysis of this compound in Zingiber officinale extract and ginger-containing dietary supplements, teas and commercial creams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Densitometric HPTLC analysis of this compound in Zingiber officinale extract and ginger-containing dietary supplements, teas and commercial creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
Application Notes: 8-Gingerol in Cell Culture-Based Assays
Introduction
8-Gingerol, a major pungent phenolic compound found in the rhizome of ginger (Zingiber officinale), has garnered significant attention in biomedical research.[1][2] Traditionally used in herbal medicine, ginger and its constituents are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3][4] this compound, specifically, has been shown to modulate multiple cellular signaling pathways, making it a valuable compound for investigation in various cell culture-based assays.[5] These notes provide an overview of the applications of this compound, with detailed protocols for researchers, scientists, and drug development professionals.
Key Applications in Cell-Based Assays
This compound has demonstrated significant effects in a variety of in vitro models, primarily focusing on oncology, inflammation, and oxidative stress.
-
Anti-Cancer Activity: this compound exhibits potent anti-cancer effects by inhibiting cell proliferation, migration, and invasion in various cancer cell lines, particularly in colorectal cancer (CRC).[1][3][6] It has been shown to induce cell cycle arrest and apoptosis.[3][6][7] Furthermore, this compound can enhance the efficacy of conventional chemotherapy agents like 5-fluorouracil (5-FU), potentially reducing the required dosage and associated toxicity.[1][7]
-
Modulation of Signaling Pathways: The anti-tumor effects of this compound are often attributed to its ability to inhibit key signaling pathways. In colorectal cancer cells, it acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling cascade, subsequently affecting downstream pathways like STAT3 and ERK.[1][3][8] It has also been associated with the regulation of the PI3K/Akt/mTOR and MAPK pathways.[9][10]
-
Anti-Inflammatory and Immunosuppressive Effects: this compound possesses anti-inflammatory properties, partly by regulating NF-κB signaling.[8][11][12] It has also been reported to have immunosuppressive activity, suppressing T and B lymphocyte proliferation.[13]
-
Antioxidant Effects: The compound can ameliorate oxidative stress by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant indicators.[9][10][14] This antioxidant capacity contributes to its protective effects against cellular damage.[9]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the effects of this compound in various cell culture assays.
Table 1: Anti-Proliferative Effects of this compound on Colorectal Cancer (CRC) Cells
| Cell Line | Assay | Incubation Time | IC50 Value (µM) | Source |
|---|---|---|---|---|
| HCT116 | CCK-8 | 24 h | 118.2 ± 7.37 | [1] |
| HCT116 | CCK-8 | 48 h | 77.4 ± 4.70 | [1][5] |
| HCT116 | CCK-8 | 72 h | 61.8 ± 3.57 | [1] |
| DLD1 | CCK-8 | 24 h | 100.3 ± 6.32 | [1] |
| DLD1 | CCK-8 | 48 h | 53.7 ± 2.24 | [1][5] |
| DLD1 | CCK-8 | 72 h | 34.5 ± 2.33 |[1] |
Table 2: Synergistic Effects of this compound with 5-Fluorouracil (5-FU) in CRC Cells
| Cell Line | Treatment (48 h) | IC50 of 5-FU (µM) | Source |
|---|---|---|---|
| HCT116 | 5-FU alone | 12.2 ± 2.42 | [1] |
| HCT116 | 5-FU + this compound | 9.1 ± 0.75 | [1] |
| DLD1 | 5-FU alone | 11.2 ± 0.85 | [1] |
| DLD1 | 5-FU + this compound | 3.6 ± 0.37 |[1] |
Visualizations: Pathways and Workflows
Experimental Protocols
The following are generalized protocols for key assays based on methodologies reported in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (CCK-8 Method)
This protocol is used to determine the effect of this compound on cell proliferation and to calculate IC50 values.[1]
Materials:
-
Cell line of interest (e.g., HCT116, DLD1)
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells, including the vehicle control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 10, 30, 50, 70 µM).[1] Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[1]
-
Final Incubation: Incubate the plate for 1-2 hours at 37°C.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.[1]
Materials:
-
6-well cell culture plates
-
Complete culture medium
-
This compound
-
Methanol (for fixing)
-
0.5% Crystal Violet solution (for staining)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells per well) into 6-well plates.[1]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the treatment every 2-3 days.[1]
-
Fixing: When colonies are visible, wash the wells twice with PBS. Fix the colonies by adding methanol and incubating for 15 minutes at room temperature.[1]
-
Staining: Remove the methanol and stain the colonies with 0.5% crystal violet solution for 10 minutes.[1]
-
Washing and Drying: Gently wash the wells with water to remove excess stain and let the plates air dry.
-
Analysis: Photograph the plates and count the number of colonies (typically defined as clusters of >50 cells).
Transwell Migration and Invasion Assay
These assays evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Matrigel (for invasion assay only)
-
Cotton swabs
-
Crystal Violet solution
Procedure:
-
Preparation (Invasion Assay Only): For the invasion assay, coat the top of the Transwell membrane with diluted Matrigel and incubate for at least 1 hour at 37°C to allow it to solidify.[1] The migration assay does not require this step.
-
Cell Seeding: Resuspend cells (e.g., 5x10⁴ cells) in serum-free medium containing the desired concentration of this compound. Add this cell suspension to the upper chamber of the Transwell insert.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Removal: After incubation, use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fixing and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol, then stain with crystal violet.
-
Analysis: Wash the inserts, allow them to dry, and count the number of stained cells in several microscopic fields.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after this compound treatment.[1]
Materials:
-
6-well plates
-
This compound
-
PBS
-
Cold 70-100% ethanol (for fixation)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 48 hours).[1]
-
Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold ethanol dropwise while vortexing gently to fix the cells. Incubate at 4°C for at least 30 minutes.[1]
-
Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in PI/RNase A staining solution. Incubate in the dark for 15-30 minutes at room temperature.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. 8‑Gingerol regulates colorectal cancer cell proliferation and migration through the EGFR/STAT/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. islamicmedicine.or.id [islamicmedicine.or.id]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effect of this compound, a potent constituent of ginger, on acute lung injury following hemorrhagic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Ameliorates Myocardial Fibrosis by Attenuating Reactive Oxygen Species, Apoptosis, and Autophagy via the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. Protective effect of this compound, a potent constituent of ginger, on acute lung injury following hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Supercritical Fluid Extraction of Gingerols from Ginger: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the supercritical fluid extraction (SFE) of gingerols from ginger (Zingiber officinale). Supercritical fluid extraction, particularly with carbon dioxide (SC-CO₂), has emerged as a green and efficient technology for obtaining high-quality ginger extracts.[1] This method offers several advantages over traditional solvent extraction, including shorter extraction times, preservation of thermally sensitive compounds like gingerols, and the absence of organic solvent residues.[2][3]
Overview of Supercritical Fluid Extraction (SFE)
SFE utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ is a popular solvent due to its non-toxic, non-flammable nature, and its easily tunable solvating power by adjusting temperature and pressure.[3] This allows for selective extraction of specific bioactive compounds from the ginger matrix.[3]
Experimental Data Summary
The efficiency of gingerol extraction via SFE is influenced by several key parameters. The following tables summarize quantitative data from various studies, highlighting the impact of different experimental conditions on extraction yield and gingerol content.
Table 1: Influence of Pressure and Temperature on SFE of Ginger
| Pressure (bar) | Temperature (°C) | CO₂ Flow Rate | Extraction Time (min) | Extraction Yield | 6-Gingerol Content | Reference |
| 150 | 35 | 15 g/min | - | 3.10% | 20.69% of extract | [4] |
| 250 | 50 | 8 ft³/h | 360 | 2.60% | 254.71 mg/g extract | [5] |
| 250 | 40 | 2 cm³/min | 180 | 2.62% | - | [5] |
| 250 | 40 | 15 g/min | 180 | 6.87% | - | [5] |
| 150 - 250 | 40 - 60 | - | - | - | 36.7% (max) | [2] |
| 310 | 40 | - | 240 | 2.9% | - | [6][7] |
| 500 | - | - | - | Highest Yield | Increased Content | [8] |
Table 2: Comparison of SFE with Other Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Extraction Yield | Gingerol Content | Reference |
| SFE | CO₂ | 35 | - | 20.6% (6-gingerol) | [4] |
| Soxhlet | n-Hexane | 69 | - | - | [4][5] |
| Percolation | Ethanol (96%) | - | - | - | [4] |
| Ethanol Extraction | Ethanol | - | 7.52% | - | |
| SFE | CO₂ | - | - | 0.72% |
Detailed Experimental Protocols
This section outlines a general protocol for the SFE of gingerols, which can be adapted based on specific equipment and research goals.
Sample Preparation
-
Sourcing and Preparation of Ginger: Fresh ginger rhizomes (Zingiber officinale) should be thoroughly washed to remove any dirt and foreign particles.[6]
-
Drying: The cleaned rhizomes are then sliced and dried to a moisture content of approximately 7-10% to enhance extraction efficiency.[6] Sun-drying or oven-drying at controlled temperatures (e.g., 60-80°C) are common methods.[6][9] Note that higher drying temperatures can lead to the conversion of gingerols to shogaols.[9]
-
Grinding: The dried ginger slices are ground into a powder to increase the surface area for extraction. Particle size can influence extraction rates.[10]
Supercritical Fluid Extraction (SFE) Protocol
-
Apparatus: A laboratory or pilot-scale SFE system is required, typically consisting of a CO₂ cylinder, a high-pressure pump, an extraction vessel, a separator, and temperature and pressure controllers.[6]
-
Loading: The ground ginger powder is packed into the extraction vessel.
-
Setting Parameters:
-
Temperature: Set the desired extraction temperature, typically ranging from 35°C to 60°C.[2][4][5]
-
Pressure: Set the desired extraction pressure, commonly between 150 bar and 300 bar.[3][4][5]
-
CO₂ Flow Rate: Adjust the CO₂ flow rate as per the experimental design, for instance, between 10 and 20 g/min .[4]
-
-
Extraction:
-
Pump liquid CO₂ into the system, where it is heated and pressurized to supercritical conditions.
-
The supercritical CO₂ then flows through the extraction vessel, dissolving the gingerols and other soluble compounds from the ginger matrix.
-
-
Separation:
-
The resulting solution of supercritical CO₂ and extract is passed through a separator (or expansion valve) where the pressure is reduced.
-
This pressure drop causes the CO₂ to return to its gaseous state, losing its solvating power and precipitating the ginger extract.
-
-
Collection: The gingerol-rich extract is collected from the separator. The CO₂ can be recycled back into the system.
Post-Extraction Analysis
The collected extract should be analyzed to determine the yield and quantify the gingerol content.
-
Yield Calculation: The extraction yield is calculated as the mass of the extract divided by the initial mass of the dried ginger powder, expressed as a percentage.
-
Quantification of Gingerols: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying individual gingerols (e.g., 6-gingerol, 8-gingerol, 10-gingerol) and shogaols.[2][5]
-
Sample Preparation: A known amount of the extract is dissolved in a suitable solvent, such as methanol.[5]
-
HPLC Conditions: A C18 reversed-phase column is typically used with a mobile phase gradient of acetonitrile and water.[11] Detection is commonly performed using a DAD or UV detector at 280 nm.[5]
-
Quantification: The concentration of each gingerol is determined by comparing the peak areas to those of analytical standards.
-
Visualizations
SFE Workflow for Gingerol Extraction
Caption: Workflow for Supercritical Fluid Extraction of Gingerols.
Key Parameters Influencing SFE of Gingerols
Caption: Factors Affecting SFE of Gingerols from Ginger.
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. Organic Supercritical CO₂ Extraction of Ginger Extract. [greenskybio.com]
- 4. researchgate.net [researchgate.net]
- 5. Supercritical CO2 Extraction of Oleoresin from Peruvian Ginger (Zingiber officinale Roscoe): Extraction Yield, Polyphenol Content, Antioxidant Capacity, Chemical Analysis and Storage Stability [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction of Ginger Oil with Supercritical Carbon Dioxide: Experiments and Modeling | Semantic Scholar [semanticscholar.org]
- 11. Characterization of gingerol analogues in supercritical carbon dioxide (SC CO2) extract of ginger (Zingiber officinale, R.,) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Nanoformulations for Enhanced 8-Gingerol Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Gingerol, a significant bioactive phenolic compound found in ginger (Zingiber officinale), has garnered attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, immunosuppressive, and anticancer activities.[1][2][3][4] Mechanistic studies reveal that gingerols can modulate key cellular signaling pathways, such as inhibiting the activation of nuclear factor kappa B (NF-κB) and protein kinase B (Akt), which leads to a reduction in pro-inflammatory cytokines.[1][5][6] However, the therapeutic application of this compound is often hindered by its low aqueous solubility and poor bioavailability, which limits its clinical efficacy.[1][2]
Nanoformulation strategies offer a promising solution to overcome these limitations. By encapsulating this compound within nanocarriers, it is possible to improve its solubility, protect it from degradation, control its release, and enhance its delivery to target sites. This document provides an overview of nanoformulation approaches, quantitative data from relevant studies, and detailed protocols for the preparation and characterization of this compound loaded nanoparticles.
Rationale for Nanoformulation
The primary goal of encapsulating this compound in a nanoformulation is to enhance its therapeutic efficacy by improving its pharmacokinetic profile.
Caption: Rationale for this compound Nanoformulation.
Data Presentation: Nanoformulation Characteristics
The following tables summarize quantitative data from studies on gingerol nanoformulations. While much of the existing literature focuses on 6-Gingerol, the data provides a strong reference point for the development of this compound formulations.
Table 1: Physicochemical Properties of Gingerol Nanoformulations
| Nanoformulation Type | Active Compound | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Polymeric Nanoparticles | [7]-Gingerol | Eudragit | 319 ± 3.32 | +26 ± 1.11 | 78 ± 0.89 | - | [8] |
| Chitosan Nanoparticles | Gingerol | Chitosan | Optimum range | Negative | - | - | [9] |
| Solid Lipid Nanoparticles (SLNs) | [7]-Gingerol | Stearic Acid | 453.1 - 551.7 | - | - | - | [10] |
| Nanoliposomes | [7]-Gingerol | Phospholipids | - | - | 25.23 | 2.5 | [11] |
| Mesoporous Polydopamine | [8]-Gingerol | Polydopamine | ~150 | - | - | - | [3] |
Table 2: In Vitro Efficacy of Gingerol Nanoformulations
| Nanoformulation Type | Active Compound | Assay | Cell Line | Result | Reference |
| Chitosan Nanoparticles | Gingerol | Cytotoxicity (IC₅₀) | HCT-116 (Colon Cancer) | 73.2 µg/mL | [7] |
| Chitosan Nanoparticles | Gingerol | Antioxidant (IC₅₀) | DPPH Assay | 30.9 µg/mL | [7] |
| Chitosan Nanoparticles | Gingerol | Antibacterial (Inhibition Zone) | E. coli | 19 ± 0.36 mm | [7] |
| Chitosan Nanoparticles | Gingerol | Antibacterial (Inhibition Zone) | S. enterica | 21 ± 0.82 mm | [7] |
| Nanoliposomes | [7]-Gingerol | Cytotoxicity | MDA-MB-231 (Breast Cancer) | >70% inhibition | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles
This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic compounds like this compound.[8][12]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer, Homogenizer, Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent (e.g., DCM or acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 4% w/v PVA in deionized water).[8]
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring to form a coarse oil-in-water (o/w) emulsion.
-
Homogenization: Subject the coarse emulsion to high-speed homogenization (e.g., 15,000 rpm for 10 minutes) followed by probe sonication to reduce the droplet size and form a nanoemulsion.[8]
-
Solvent Evaporation: Stir the resulting nanoemulsion overnight at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this step.[12]
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 15 minutes at 4°C).[12]
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unencapsulated this compound.
-
Lyophilization: Resuspend the final pellet in a small amount of deionized water and lyophilize (freeze-dry) to obtain a dry powder for long-term storage and characterization.
References
- 1. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesoporous polydopamine delivering this compound for the target and synergistic treatment to the spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Frontiers | Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations [frontiersin.org]
- 6. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 7. Development and characterization of engineered gingerol loaded chitosan nanoparticles for targeting colon cancer, bacterial infection, and oxidative stress mitigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. envirobiotechjournals.com [envirobiotechjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oral Delivery of Nanoparticles Loaded With Ginger Active Compound, 6-Shogaol, Attenuates Ulcerative Colitis and Promotes Wound Healing in a Murine Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Silico Molecular Docking Studies of 8-Gingerol
Introduction
8-Gingerol, a prominent bioactive phenolic compound found in fresh ginger (Zingiber officinale), has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] In silico molecular docking has emerged as a powerful computational tool in drug discovery to predict the binding interactions between a ligand, such as this compound, and a protein target at the molecular level. This approach accelerates the identification of potential therapeutic targets and elucidates the mechanism of action of bioactive compounds, thereby streamlining the initial phases of drug development. These application notes provide a summary of molecular docking studies of this compound with various protein targets and offer a generalized protocol for researchers.
Application Notes
Identified Protein Targets for this compound
In silico studies have identified several key protein targets through which this compound may exert its therapeutic effects. These proteins are implicated in a range of physiological and pathological processes, from inflammation and hypertension to viral infections and cancer.
-
Inflammatory Pathway Proteins: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway.[3] Docking studies suggest that this compound can act as a COX-2 inhibitor.[4]
-
Cardiovascular Regulation Proteins: Angiotensin-Converting Enzyme (ACE) is a critical component of the renin-angiotensin system, which regulates blood pressure. This compound has been studied as a potential ACE inhibitor.[5][6]
-
Plasma Proteins: Human Serum Albumin (HSA) is a major plasma protein that affects the distribution and availability of drugs. The interaction between this compound and HSA has been explored to understand its pharmacokinetics.[7]
-
Viral Proteins: In the context of antiviral research, this compound has been docked against various proteins from SARS-CoV-2, including the Spike (S) protein and RNA-dependent RNA polymerase, to evaluate its potential to inhibit viral entry and replication.[8][9]
-
Receptor Channels: The Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1), a receptor involved in pain perception, is another identified target.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative results from various molecular docking studies involving this compound. Binding energy (or docking score) is a measure of the binding affinity between the ligand and the protein; more negative values typically indicate stronger binding.
| Protein Target | PDB ID | Binding Energy / Score | Software Used | Key Interacting Residues | Reference |
| Cyclooxygenase-2 (COX-2) | 6COX | -340.3 cal/mol | Discovery Studio Client 4.1 | ALA156, GLN2327, TRP2323 | [4] |
| Angiotensin-Converting Enzyme (ACE) | 3BKK | Not Specified | Discovery Studio Client 4.1 | Seven amino acid residues were identified. | [5][6] |
| Human Serum Albumin (HSA) | Not Specified | -57.504 kcal/mol (Free Energy) | Not Specified | Binds at the IIA domain. | [7] |
| Immunoglobulin A | 6UEA | Better than control | Not Specified | Not Specified | [12] |
| Dopamine Receptor | Not Specified | -7.2 to -8.4 kcal/mol | Not Specified | Not Specified | [11] |
Note: Docking scores and binding energies can vary significantly based on the software, algorithm, and parameters used. Direct comparison across different studies should be done with caution.
Signaling Pathways and Mechanisms of Action
Molecular docking studies help to place this compound within broader biological pathways. The diagrams below illustrate the logical relationships based on identified protein-ligand interactions.
Caption: Inhibition of the COX-2 pathway by this compound.
Caption: Inhibition of ACE in the Renin-Angiotensin System by this compound.
Experimental Protocols
This section provides a generalized, detailed protocol for conducting a molecular docking study of this compound against a protein target of interest.
Overall Workflow
The workflow for a typical molecular docking experiment involves several key stages, from data preparation to the final analysis of results.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. ejournal.uin-suka.ac.id [ejournal.uin-suka.ac.id]
- 5. journal.uhamka.ac.id [journal.uhamka.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the binding mechanism of gingerol molecules with plasma proteins: implications for drug delivery and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. In silico Molecular Docking Analysis Reveals Successful Protein Ligand Interaction between Druggable Bioactives from Ginger and RNA Dependent RNA Polymerase (EC 2.7.7.48) of SARS-CoV-2 Delta Variant - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking analysis of ginger (Zingiber officinale) on dopamine compare to bupropion as smoking cessation [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Studies of 8-Gingerol in Human Subjects
Introduction
8-Gingerol, a pungent phenolic compound found in ginger (Zingiber officinale), is of significant interest to researchers for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Understanding its pharmacokinetic profile in humans is crucial for the development of ginger-based phytopharmaceuticals and dietary supplements. These application notes provide a summary of the key pharmacokinetic parameters of this compound in human subjects and detail the experimental protocols for conducting such studies.
Pharmacokinetic Profile of this compound and its Metabolites
Following oral administration, this compound is rapidly absorbed and extensively metabolized. Studies in healthy human volunteers have shown that free this compound is often undetectable in plasma. Instead, it is primarily found in circulation as glucuronide and sulfate conjugates.[1][2][3][4] The majority of these metabolites are glucuronides.[1][4]
Data Presentation: Pharmacokinetic Parameters of this compound Metabolites
The following table summarizes the key pharmacokinetic parameters for this compound metabolites in healthy human subjects after a single oral dose of a standardized ginger extract.
| Parameter | This compound Glucuronide | This compound Sulfate |
| Dose of Ginger Extract | 2.0 g | 2.0 g |
| Cmax (μg/mL) | 0.17 ± 0.14[5][6] | 0.027 ± 0.018[5][6] |
| Tmax (h) | 1[5][6] | 1[5][6] |
| AUC (μg·hr/mL) | 18.1 ± 20.3* | Not Reported |
| Half-life (t½) (h) | 1-3[5][6] | 1-3[5][6] |
| Note: The AUC value is for total this compound conjugates as reported in a study by Zick et al.[1][2][3] |
Experimental Protocols
This section outlines a typical protocol for a human pharmacokinetic study of this compound, based on methodologies reported in the literature.[1][2][3][7]
1. Study Design
-
Study Type : A single-dose, dose-escalation study is a common design to assess the pharmacokinetics and tolerability of this compound.[1][2][3][7]
-
Subjects : Healthy adult human volunteers are recruited. Exclusion criteria typically include a history of gastrointestinal diseases, allergies to ginger, and use of medications that could interfere with the study.
-
Dosing : A standardized ginger extract, with a known content of this compound, is administered orally in capsule form. Doses can range from 100 mg to 2.0 g of the extract.[1][2][3][7]
2. Sample Collection
-
Blood Sampling : Venous blood samples are collected at predetermined time points before and after the administration of the ginger extract. A typical schedule includes samples at 0 (pre-dose), 15, 30, 45 minutes, and 1, 1.5, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.[1][2][3][7]
-
Sample Processing : Blood samples are collected in heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
3. Analytical Methodology
-
Quantitation of this compound and its Metabolites : Due to the extensive metabolism, methods must be capable of measuring both the parent compound and its conjugates.
-
Enzymatic Hydrolysis : To measure the total amount of this compound (free and conjugated), plasma samples are incubated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the free form.[6][7]
-
Sample Extraction : After enzymatic hydrolysis (if performed), the analytes are extracted from the plasma using a liquid-liquid extraction method, for example, with a mixture of ethyl acetate and hexane.[7][8]
-
Chromatographic Analysis : The extracted samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or, for higher sensitivity, with tandem mass spectrometry (LC-MS/MS).[6][9][10] A reversed-phase C18 column is typically used for chromatographic separation.[7][9][10]
-
4. Pharmacokinetic Analysis
The plasma concentration-time data for this compound and its metabolites are used to calculate the following pharmacokinetic parameters:
-
Cmax : Maximum observed plasma concentration.
-
Tmax : Time to reach Cmax.
-
AUC : Area under the plasma concentration-time curve, which represents the total drug exposure over time.
-
t½ : Elimination half-life.
Mandatory Visualizations
Caption: Experimental workflow for a human pharmacokinetic study of this compound.
Caption: Logical relationships of key pharmacokinetic parameters.
References
- 1. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Pharmacokinetics of 6-gingerol, this compound, 10-gingerol, and 6-shogaol and conjugate metabolites in healthy human subjects [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Examination of the Pharmacokinetics of Active Ingredients of Ginger in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Quantitation of 6-, 8- and 10-Gingerols and 6-Shogaol in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection | Semantic Scholar [semanticscholar.org]
- 10. Quantitation of 6-, 8- and 10-Gingerols and 6-Shogaol in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing 8-Gingerol Yield from Ginger Extracts
For researchers, scientists, and drug development professionals, optimizing the yield of specific bioactive compounds like 8-gingerol from natural extracts is a critical challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the extraction and purification of this compound from ginger (Zingiber officinale).
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the overall yield of this compound?
The choice of extraction method is a primary determinant of this compound yield. Advanced techniques have been shown to be more efficient than conventional methods.[1] Modern methods like microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE) are generally more efficient, environmentally friendly, and require less time and energy.[1] For instance, high-pressure ultrasonic-microwave-assisted extraction (HP-UMAE) has demonstrated superior performance in obtaining high concentrations of gingerols, including this compound.[2][3]
Q2: How does the choice of solvent impact the extraction of this compound?
The polarity of the solvent plays a crucial role. Methanol and ethanol are commonly used and effective solvents for extracting gingerols from ginger rhizomes.[1] Studies have shown that a mixture of ethanol and water can be particularly effective. For example, an optimized microwave-assisted extraction method identified 87% ethanol in water as the optimal solvent composition for maximizing the total yield of gingerols and shogaols.[4]
Q3: My this compound yield is low. What are the likely causes and how can I troubleshoot this?
Low yields of this compound can stem from several factors throughout the experimental workflow. Our troubleshooting guide below addresses specific issues, from initial sample preparation to the final purification steps. Common culprits include suboptimal extraction parameters, degradation of this compound due to excessive heat or improper pH, and inefficient purification.
Q4: Can the drying method of the ginger rhizome affect the this compound content?
Yes, the drying method significantly impacts the final composition of the extract. High temperatures during drying can lead to the degradation of gingerols and their conversion to shogaols.[5][6] Freeze-drying is generally considered a superior method for preserving the integrity of gingerols compared to heat-based methods like oven-drying.[1][6]
Q5: What is the stability of this compound during processing and storage?
Gingerols, including this compound, are thermally labile and can degrade under high temperatures and acidic conditions.[7][8] The degradation often involves a dehydration reaction that converts gingerols into the corresponding shogaols.[7][8] For storage, it is recommended to keep extracts in a cool, dark place. Stock solutions of this compound are typically stable for up to a year at -80°C in a suitable solvent like DMSO.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low overall extract yield | Inefficient cell wall disruption. | Consider a pre-treatment step. Enzyme-assisted extraction (EAE) using cellulases or pectinases can increase the yield of gingerols by breaking down the plant cell walls.[1] |
| Suboptimal solid-to-liquid ratio. | Optimize the ratio of ginger powder to solvent. A higher solvent volume can enhance extraction efficiency, but an excessively high ratio may lead to unnecessary solvent waste. A ratio of 1:55 (w/v) has been identified as optimal for HP-UMAE.[2] | |
| Low concentration of this compound in the crude extract | Inefficient extraction method. | Switch from conventional methods (e.g., maceration, Soxhlet) to advanced techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or a combination thereof.[1][2] These methods enhance solvent penetration and facilitate the release of intracellular components.[2] |
| Suboptimal extraction temperature. | Control the extraction temperature carefully. While moderate heat can increase solubility and diffusion, excessive temperatures (above 60-70°C) can lead to the degradation of this compound.[8][10] For MAE, a temperature of 100°C has been found to be optimal under specific conditions.[4] | |
| Presence of significant amounts of 8-shogaol | Thermal degradation during extraction or drying. | Use lower drying temperatures (e.g., freeze-drying) and avoid prolonged exposure to high temperatures during extraction.[5][6] The conversion of gingerols to shogaols is accelerated by heat.[5] |
| Acidic conditions during processing. | Maintain a neutral or near-neutral pH during extraction and processing, as acidic conditions can catalyze the dehydration of gingerols to shogaols.[7][8] | |
| Difficulty in separating this compound from other gingerols | Inadequate purification technique. | Employ advanced chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be highly effective for the preparative separation and purification of individual gingerols, including this compound, with high purity.[11][12] |
| Co-elution with other compounds. | Optimize the mobile phase composition in your chromatographic method. For HSCCC, a two-phase solvent system such as light petroleum-ethyl acetate-methanol-water (5:5:6.5:3.5, v/v/v/v) has been successfully used.[11][12] For column chromatography, a gradient elution with petroleum ether and ethyl acetate can be effective.[13] | |
| Inconsistent results between batches | Variability in the raw ginger material. | Standardize the source, age, and pre-processing of the ginger rhizomes. The concentration of bioactive compounds can vary depending on these factors. |
| Lack of precise control over experimental parameters. | Ensure all experimental parameters (temperature, time, solvent ratio, power for MAE/UAE) are precisely controlled and monitored for each run. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to facilitate comparison of different methodologies.
Table 1: Comparison of Different Extraction Methods for Gingerols
| Extraction Method | Key Parameters | This compound Concentration (mg/L) | Reference |
| Leaching Extraction | - | - | [2] |
| Reflux Extraction | - | - | [2] |
| Ultrasonic-Assisted Extraction (UAE) | - | - | [2] |
| Microwave-Assisted Extraction (MAE) | - | - | [2] |
| Ultrasonic-Microwave-Assisted Extraction (UMAE) | - | - | [2] |
| High-Pressure UMAE (HP-UMAE) | 800 W microwave, 1000 W ultrasonic, 55:1 liquid-solid ratio, 100°C | 0.38 | [2][3] |
Note: The referenced study focused on comparing the overall gingerol profile, with specific quantitative data provided for HP-UMAE.
Table 2: Optimal Conditions for Microwave-Assisted Extraction (MAE) of Total Gingerols and Shogaols
| Parameter | Optimal Value |
| Solvent Composition | 87% Ethanol in Water |
| Temperature | 100 °C |
| Sample-to-Solvent Ratio | 0.431 g : 20 mL |
Source: Adapted from a study on optimizing MAE for ginger bioactive compounds.[4]
Table 3: Yield and Purity of Gingerols from High-Speed Counter-Current Chromatography (HSCCC)
| Compound | Yield from 200 mg Crude Extract | Purity (by HPLC) |
| 6-Gingerol | 30.2 mg | 99.9% |
| This compound | 40.5 mg | 99.9% |
| 10-Gingerol | 50.5 mg | 99.2% |
Source: Data from a study on the preparative separation of gingerols using HSCCC.[11][12]
Experimental Protocols
Protocol 1: High-Pressure Ultrasonic-Microwave-Assisted Extraction (HP-UMAE) of this compound
This protocol is based on an optimized method for achieving high extraction yields of gingerols.[2][3]
-
Sample Preparation:
-
Wash fresh ginger rhizomes and dry them at a low temperature.
-
Grind the dried ginger into a fine powder (e.g., to pass through a 100-mesh sieve).[13]
-
-
Extraction:
-
Place the ginger powder in the extraction vessel.
-
Add the solvent (e.g., 87% ethanol in water) at a liquid-to-solid ratio of 55:1 (v/w).[2]
-
Set the HP-UMAE system parameters:
-
Microwave power: 800 W
-
Ultrasonic power: 1000 W
-
Temperature: 100°C (corresponding to a pressure of 2 MPa)
-
-
Run the extraction for the optimized duration (typically a few minutes).
-
-
Post-Extraction:
-
Cool the extract to room temperature.
-
Centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant containing the crude gingerol extract.
-
Concentrate the extract under reduced pressure (e.g., using a rotary evaporator at 50°C).[1]
-
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol outlines the steps for purifying this compound from a crude extract.[11][12]
-
Preparation of Two-Phase Solvent System:
-
HSCCC System Preparation:
-
Fill the entire column with the upper phase (stationary phase).
-
Rotate the column at the desired speed (e.g., 800-900 rpm).
-
Pump the lower phase (mobile phase) into the column until hydrodynamic equilibrium is reached.
-
-
Sample Injection and Separation:
-
Dissolve a known amount of the crude ginger extract (e.g., 200 mg) in a small volume of the biphasic solvent system.
-
Inject the sample solution into the column.
-
Continuously pump the mobile phase through the column at a specific flow rate.
-
-
Fraction Collection and Analysis:
-
Monitor the effluent from the column outlet using a UV detector.
-
Collect fractions based on the resulting chromatogram.
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify and quantify this compound.
-
-
Final Purification:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
- 1. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Formation of 6-, 8- and 10-Shogaol in Ginger through Application of Different Drying Methods: Altered Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Preparative separation and purification of gingerols from ginger (Zingiber officinale Roscoe) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN101085727A - Method for preparing 6-gingerol and this compound from ginger - Google Patents [patents.google.com]
Stability of 8-Gingerol under different storage conditions
For researchers, scientists, and drug development professionals, understanding the stability of bioactive compounds is critical for experimental accuracy and therapeutic efficacy. This technical support center provides a comprehensive guide to the stability of 8-gingerol under various storage conditions, complete with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a bioactive phenolic compound found in ginger (Zingiber officinale) responsible for many of its pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] The stability of this compound is crucial because its degradation can lead to a loss of these therapeutic activities, impacting research outcomes and the effectiveness of ginger-based formulations.
Q2: What are the main factors that affect the stability of this compound?
The primary factors influencing this compound stability are temperature, pH, light, and oxygen. High temperatures and acidic or alkaline conditions can accelerate its degradation.[3]
Q3: What is the main degradation product of this compound?
The principal degradation product of this compound is 8-shogaol, which is formed through a dehydration reaction.[4][5][6] While 8-shogaol is also bioactive, its pharmacological profile differs from that of this compound.
Q4: How does the degradation of this compound affect its biological activity?
Degradation of this compound to 8-shogaol can alter its biological effects. For instance, both compounds have been shown to influence signaling pathways such as the EGFR/STAT/ERK and PI3K/Akt/mTOR pathways, which are involved in cell proliferation, migration, and apoptosis.[1][7][8][9] A change in the concentration of this compound relative to 8-shogaol could therefore modulate these cellular responses.
Q5: What are the optimal storage conditions for this compound?
Based on studies of analogous gingerols, this compound is expected to be most stable at a slightly acidic pH of around 4 and at refrigerated temperatures (e.g., 4°C).[3] To minimize degradation, it should also be protected from light and oxygen. For long-term storage, freezing (-20°C or below) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Troubleshooting Guide for this compound Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Causes | Solutions |
| Poor peak shape (tailing or fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload- Contamination | - Replace the column- Adjust mobile phase pH to be within the column's stable range- Reduce sample concentration or injection volume- Clean the column and system |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues- Pump malfunction | - Ensure proper mixing and degassing of the mobile phase- Use a column oven to maintain a consistent temperature- Ensure the column is fully equilibrated before injection- Check pump performance and seals |
| Ghost peaks | - Contamination in the mobile phase, glassware, or sample- Carryover from previous injections | - Use high-purity solvents and clean glassware- Implement a thorough needle wash program- Inject a blank solvent to identify the source of contamination |
| Low signal intensity | - Low sample concentration- Improper wavelength detection- Degradation of this compound in the sample | - Concentrate the sample or increase the injection volume- Ensure the detector wavelength is set to the absorbance maximum of this compound (around 282 nm)- Prepare fresh samples and store them properly before analysis |
| Baseline noise or drift | - Air bubbles in the detector- Contaminated mobile phase or column- Fluctuating temperature | - Purge the system to remove air bubbles- Use fresh, high-purity mobile phase and flush the system- Ensure a stable operating temperature |
Quantitative Data on this compound Stability
While specific quantitative data for this compound is limited, the stability of 6-gingerol provides a strong predictive model due to their structural similarity.
Table 1: Effect of Temperature on the Degradation of 6-Gingerol in Aqueous Solution (pH 7) over 24 hours
| Temperature (°C) | % 6-Gingerol Degraded |
| 37 | Negligible |
| 60 | > 50% |
| 80 | Significant degradation |
| 100 | Rapid degradation, equilibrium with 6-shogaol reached within 2 hours |
Data extrapolated from studies on 6-gingerol.[3]
Table 2: Effect of pH on the Stability of 6-Gingerol at 80°C
| pH | Stability |
| 1 | Least stable |
| 4 | Most stable |
| 7 | Moderately stable |
Data extrapolated from studies on 6-gingerol.[3]
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a method for assessing the stability of this compound under various storage conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in an appropriate solvent (e.g., methanol or ethanol) to a final concentration of 1 mg/mL.
-
Store the stock solution in an amber vial at -20°C.
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution with the desired buffer (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Aliquot the solutions into separate amber vials for each storage condition and time point.
-
-
Storage Conditions:
-
Temperature: Store vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Light Exposure: Wrap a set of vials in aluminum foil to protect from light and expose another set to ambient light.
-
Oxygen Exposure: For anaerobic conditions, sparge the solutions with nitrogen or argon before sealing the vials. For aerobic conditions, leave a headspace of air.
-
-
Time Points:
-
Analyze samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1, 2, 4 weeks).
-
-
HPLC Analysis:
-
At each time point, withdraw an aliquot and analyze it using a validated HPLC method (see Protocol 2).
-
Quantify the peak area of this compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This protocol provides a general HPLC method for the quantification of this compound.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used.
-
Example Gradient: Start with 40% acetonitrile and increase to 85% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 10-20 µL.
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the this compound stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the samples from the stability study.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Degradation pathway of this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. 8‑Gingerol regulates colorectal cancer cell proliferation and migration through the EGFR/STAT/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Ameliorates Myocardial Fibrosis by Attenuating Reactive Oxygen Species, Apoptosis, and Autophagy via the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Gingerol
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of 8-Gingerol. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
Peak tailing is a phenomenon in chromatography where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1] An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[1][2] For this compound, a phenolic compound, peak tailing can lead to inaccurate quantification, reduced resolution from other gingerol analogs or impurities, and decreased sensitivity.[2][3]
Q2: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
The primary causes of peak tailing for phenolic compounds like this compound in reversed-phase HPLC include:
-
Secondary Silanol Interactions: The phenolic hydroxyl group of this compound can form strong interactions with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[4][5] These interactions lead to a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a "tail."[5]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not sufficiently low, the acidic silanol groups on the column can become ionized and interact with the polar this compound molecule.[2][6] An inappropriate pH can also lead to the presence of both ionized and non-ionized forms of this compound, resulting in peak distortion.[7][8]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to poor peak shape.[3][9]
-
Column Contamination and Degradation: Accumulation of matrix components from samples can contaminate the column, and over time, the stationary phase can degrade, creating active sites that cause tailing.[3][5]
-
Sample Solvent Mismatch: Dissolving the this compound standard or sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[3]
Troubleshooting Guide
Q3: My this compound peak is tailing. Where should I start troubleshooting?
Start by systematically evaluating the most likely causes. A logical troubleshooting workflow is essential to efficiently identify and resolve the issue.
Troubleshooting Workflow for this compound Peak Tailing
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Optimization of Mobile Phase for 8-Gingerol Separation in Chromatography
Welcome to the technical support center for the chromatographic separation of 8-Gingerol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor resolution between this compound and other gingerol peaks?
A1: Poor resolution, where peaks overlap, is a common challenge. Several factors related to the mobile phase can contribute to this issue.
-
Inappropriate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separating the structurally similar gingerols.
-
Solution: Adjust the ratio of your organic and aqueous phases. For reverse-phase HPLC, if peaks are eluting too close together early in the chromatogram, consider decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and improve separation. Conversely, if peaks are broad and eluting late, a slight increase in the organic phase percentage might be beneficial.
-
-
Incorrect pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can significantly impact retention and selectivity.
-
Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) may not be sufficient to separate all compounds in a complex mixture like a ginger extract.
Q2: What is causing peak tailing for my this compound peak?
A2: Peak tailing, where the peak is not symmetrical and has a "tail," can be caused by several factors.
-
Secondary Interactions with the Stationary Phase: Active sites on the silica backbone of the stationary phase can cause undesirable interactions with the analyte.
-
Solution: Adding a small amount of a competing agent, like an acid, to the mobile phase can help to saturate these active sites. Formic acid is often used for this purpose in gingerol analysis.[1]
-
-
Low Flow Rate: A flow rate that is too low can sometimes lead to peak broadening and tailing.[1]
-
Solution: Experiment with increasing the flow rate. A flow rate of 1 mL/min has been reported to produce good peak shapes without tailing for gingerols.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of the sample being injected.
-
Q3: My this compound peak has a very long retention time. How can I reduce it?
A3: Long retention times can lead to unnecessarily long run times and broader peaks.
-
Mobile Phase is Too Weak: The mobile phase may not have sufficient elution strength to move the analyte through the column efficiently.
-
Solution: In reverse-phase chromatography, increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will decrease the retention time of this compound.
-
Q4: I am experiencing inconsistent retention times for this compound between runs. What could be the cause?
A4: Fluctuating retention times can indicate a lack of system stability.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before each injection.
-
Solution: Ensure the column is flushed with the initial mobile phase for a sufficient amount of time before each run.
-
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation in reverse-phase HPLC?
A1: A common starting point for the separation of gingerols, including this compound, is a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of a small amount of formic acid (e.g., 0.1%) to improve peak shape.[2] A gradient elution is frequently employed, starting with a lower concentration of acetonitrile and gradually increasing it. For example, a gradient could start at 40-50% acetonitrile and increase to 85-95% over the course of the run.[3]
Q2: Can I use methanol instead of acetonitrile in my mobile phase?
A2: Yes, methanol can be used as the organic modifier in the mobile phase for gingerol separation.[1] However, acetonitrile often provides better resolution and lower backpressure. The choice between methanol and acetonitrile can affect the selectivity of the separation, so it may be worth experimenting with both to see which provides the best results for your specific sample and column.
Q3: What type of column is recommended for this compound separation?
A3: C18 columns are most commonly used for the reverse-phase HPLC separation of this compound and other gingerols.[3][4] The specific particle size and column dimensions will depend on the desired resolution and analysis time.
Q4: At what wavelength should I detect this compound?
A4: Gingerols exhibit maximum absorbance in the UV region. A detection wavelength of around 280-282 nm is commonly used for the analysis of this compound.[2][5]
Q5: How can I confirm the identity of the this compound peak?
A5: The most reliable way to confirm the identity of the this compound peak is by comparing its retention time and UV spectrum to that of a certified reference standard. For more definitive identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.
Experimental Protocols
Protocol 1: HPLC Method for the Separation of 6-Gingerol, this compound, and 10-Gingerol
This protocol is based on a method developed for the analysis of ginger-containing dietary supplements.
-
Column: Agilent ZORBAX SB-C18 (100 mm × 2.1 mm i.d., 3.5 μm)[3]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start at 40% B, linear gradient to 85% B over 12 minutes.
-
Linear gradient from 85% to 100% B over 3 minutes.
-
Hold at 100% B for 3 minutes.
-
Return to 40% B and re-equilibrate for 5 minutes.[3]
-
-
Flow Rate: 0.25 mL/min[3]
-
Detection: UV at 282 nm[5]
Data Presentation
Table 1: Mobile Phase Compositions and Chromatographic Parameters for this compound Separation
| Method | Column | Mobile Phase | Elution Mode | Flow Rate | Detection | Reference |
| HPLC | Agilent ZORBAX SB-C18 (100 mm × 2.1 mm, 3.5 µm) | Acetonitrile and Water | Gradient | 0.25 mL/min | ESI-MS | [3] |
| HPTLC | Not specified | n-hexane: ethyl acetate (60:40, v/v) | Isocratic | Not applicable | Densitometry (569 nm) | [6] |
| HPLC | ODS-Genesis | Acetonitrile and 10 mM aqueous formic acid | Gradient | 1 mL/min | DAD (210, 228, 280 nm) | [1] |
| HPLC | YMC Triart 3 µm C18 | Water and acetonitrile with 0.1% formic acid | Gradient | Not specified | UV at 280 nm | [2] |
Visualizations
Caption: Workflow for optimizing the mobile phase in this compound chromatography.
Caption: Decision tree for troubleshooting common this compound separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ymcamerica.com [ymcamerica.com]
- 3. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic analysis of 6-gingerol, this compound, 10-gingerol, and 6-shogaol in ginger-containing dietary supplements, spices, teas, and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Densitometric HPTLC analysis of this compound in Zingiber officinale extract and ginger-containing dietary supplements, teas and commercial creams - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the degradation of 8-Gingerol during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 8-Gingerol during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: The degradation of this compound is primarily influenced by three main factors:
-
Temperature: this compound is a thermally labile compound. High temperatures, especially above 60°C, can lead to significant degradation.[1][2] The rate of degradation increases with higher temperatures.[1]
-
pH: Acidic conditions (low pH) can catalyze the degradation of this compound.[1] The compound exhibits greater stability in neutral or slightly acidic environments (around pH 4-5).[1][3]
-
Drying Method of Ginger Rhizome: The pre-treatment of the ginger rhizome significantly impacts the stability of this compound. Aggressive drying methods involving high heat, such as hot air drying at elevated temperatures, can lead to the conversion of gingerols to shogaols even before extraction begins.[4][5] Freeze-drying is generally considered a better option for preserving gingerols.
Q2: What is the main degradation product of this compound?
A2: The primary degradation product of this compound is 8-Shogaol. This conversion occurs through a dehydration reaction, where the β-hydroxy keto group in the this compound structure is eliminated.[1][4][6] This process is accelerated by heat and acidic conditions.[1][4]
Q3: Which extraction solvents are recommended for minimizing this compound degradation?
A3: The choice of solvent is crucial for an efficient and stable extraction. Based on polarity and effectiveness, the following are recommended:
-
Ethanol and Ethanol-Water Mixtures: Ethanol is a highly effective solvent for extracting gingerols.[7][8] Aqueous ethanol solutions (e.g., 70-87% ethanol) often provide a good balance of polarity to extract this compound efficiently while minimizing the extraction of unwanted compounds.[7]
-
Methanol: Methanol has also been shown to be an effective solvent for gingerol extraction.[9][10]
-
Supercritical CO2: For a "green" and non-toxic option, supercritical carbon dioxide (scCO2) is an excellent choice. It allows for extraction at low temperatures, thus preserving the thermolabile this compound.[7][11]
Q4: What are the advantages of modern extraction techniques over conventional methods for this compound?
A4: Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer several advantages over conventional methods such as maceration and Soxhlet extraction:
-
Reduced Extraction Time: These methods significantly shorten the extraction duration.[7]
-
Lower Temperatures: Techniques like UAE and SFE can be performed at or near room temperature, which is ideal for preventing thermal degradation of this compound.[11][12]
-
Higher Efficiency: They often result in a higher yield of the target compound.[7][13]
-
Reduced Solvent Consumption: These methods are generally more environmentally friendly due to lower solvent usage.[12]
Troubleshooting Guide
Problem 1: Low yield of this compound in the final extract.
| Possible Cause | Troubleshooting Action |
| Inefficient Extraction Method | Switch to a more advanced and efficient technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve extraction efficiency.[7] |
| Inappropriate Solvent | Ensure the solvent polarity is suitable for this compound. Ethanol or methanol are generally effective. For non-polar solvents, the yield will be significantly lower.[8][9] |
| Insufficient Extraction Time | While modern techniques are fast, ensure the extraction time is optimized for your specific method and sample size. Refer to established protocols. |
| Improper Sample Preparation | The ginger rhizome should be properly dried (preferably freeze-dried) and ground to a fine powder to increase the surface area for extraction. |
Problem 2: High concentration of 8-Shogaol in the extract.
| Possible Cause | Troubleshooting Action |
| High Extraction Temperature | Maintain a low extraction temperature, ideally below 60°C, to prevent the heat-induced dehydration of this compound to 8-Shogaol.[2][14] |
| Acidic Extraction Conditions | Buffer the extraction solvent to a pH between 4 and 7 to avoid acid-catalyzed degradation.[1][3] |
| Prolonged Extraction Time at Elevated Temperatures | Minimize the duration of the extraction, especially when operating at temperatures above ambient. |
| Aggressive Drying of Raw Material | Use a gentle drying method for the ginger rhizome, such as freeze-drying, to prevent initial conversion of gingerols to shogaols.[4] |
Problem 3: Inconsistent extraction results between batches.
| Possible Cause | Troubleshooting Action |
| Variability in Raw Material | Source ginger rhizomes from a consistent supplier and store them under controlled conditions to minimize variations in the initial this compound content. |
| Lack of Standardized Protocol | Strictly adhere to a validated and standardized extraction protocol for all batches, controlling parameters like temperature, time, solvent-to-solid ratio, and particle size. |
| Instrument Calibration | Regularly calibrate all equipment used in the extraction process, such as temperature probes, ultrasonic baths, and microwave extractors. |
Quantitative Data Summary
Table 1: Comparison of this compound Content in Ginger Extracts Obtained by Different Drying Methods.
| Drying Method | Temperature | 6-Gingerol (mg/g DW) | This compound (mg/g DW) | 10-Gingerol (mg/g DW) | 6-Shogaol (mg/g DW) | Reference |
| Open Sun Drying (OSD) | Ambient | 5.81 | 1.83 | 3.12 | 0.21 | [4] |
| Hot Air Drying (HAD) | 150°C | 2.04 | 2.16 | Not Detected | 2.04 | [4] |
Table 2: Influence of Extraction Method on Gingerol Yield.
| Extraction Method | Solvent | Temperature (°C) | Time | This compound Yield | Reference |
| Maceration | Methanol | Room Temp | - | 1.6 mg/g (raw herb) | [9] |
| Ultrasound-Assisted (UAE) | 100% Ethanol | 60 | 10 min | High recovery (>90%) | [15] |
| Microwave-Assisted (MAE) | 87% Ethanol | 100 | 5 min | - | |
| Supercritical Fluid (SFE) | scCO2 | 50 | 360 min | 9.63 mg/g extract | [16] |
| Soxhlet | Ethanol | 78.1 | 8 h | - | [7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Dry fresh ginger rhizome using a freeze-dryer.
-
Grind the dried rhizome into a fine powder (e.g., to pass through a 250 µm sieve).
-
-
Extraction Procedure:
-
Weigh 0.302 g of the ginger powder and place it into a 50 mL Erlenmeyer flask.
-
Add 20 mL of 100% ethanol to the flask.
-
Place the flask in an ultrasonic water bath.
-
Set the extraction parameters:
-
Temperature: 60°C
-
Ultrasonic Power: 51.8% amplitude
-
Cycle: 0.458 s⁻¹
-
Extraction Time: 10 minutes
-
-
After extraction, centrifuge the mixture to separate the solid residue.
-
Collect the supernatant for analysis.
-
-
Analysis:
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
-
Sample Preparation:
-
Prepare lyophilized ginger powder as described in Protocol 1.
-
-
Extraction Procedure:
-
Load the ginger powder into the extraction vessel of the SFE system.
-
Set the extraction parameters:
-
Pressure: 250 bar
-
Temperature: 50°C
-
CO2 Flow Rate: 8 ft³/h
-
Extraction Time: 360 minutes
-
-
The supercritical CO2 will pass through the ginger powder, dissolving the gingerols.
-
The extract is collected after depressurization in a separator.
-
-
Analysis:
-
Dissolve a known amount of the collected oleoresin in a suitable solvent (e.g., methanol).
-
Analyze the this compound content using HPLC.[16]
-
Visualizations
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Impact of Thermal Processing on the Composition of Secondary Metabolites of Ginger Rhizome—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lawdata.com.tw [lawdata.com.tw]
- 4. Formation of 6-, 8- and 10-Shogaol in Ginger through Application of Different Drying Methods: Altered Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat-induced conversion of gingerols to shogaols in ginger as affected by heat type (dry or moist heat), sample type (fresh or dried), temperature and time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Advanced Supercritical CO2 Extraction for High-Quality Ginger Oil [buffaloextracts.com]
- 12. hielscher.com [hielscher.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Supercritical CO2 Extraction of Oleoresin from Peruvian Ginger (Zingiber officinale Roscoe): Extraction Yield, Polyphenol Content, Antioxidant Capacity, Chemical Analysis and Storage Stability [mdpi.com]
- 17. eprints.uad.ac.id [eprints.uad.ac.id]
Addressing matrix effects in LC-MS/MS quantification of 8-Gingerol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of 8-Gingerol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] In complex samples derived from natural products like ginger, components such as phospholipids, salts, sugars, and other lipids can interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can lead to ion suppression (decreased signal) or enhancement (increased signal), resulting in poor sensitivity, inaccurate quantification, and lack of reproducibility in your results.[1][2]
Q2: My this compound signal is significantly lower than expected or varies between injections. Could this be a matrix effect?
A: Yes, significant signal suppression or high variability are classic symptoms of matrix effects.[1] When interfering compounds co-elute with this compound, they compete for ionization, reducing the number of analyte ions that reach the detector.[1] This effect can vary depending on the concentration of matrix components in each sample, leading to poor reproducibility.[1] Another possibility is the accumulation of contaminants on the analytical column, which can elute unpredictably in subsequent runs. To confirm if you are experiencing matrix effects, a post-column infusion experiment can be performed.[1]
Q3: How can I confirm the presence of matrix effects in my this compound analysis?
A: A post-column infusion experiment is a definitive way to visualize and confirm matrix effects. This involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip or rise in the otherwise stable signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[1][3]
Q4: What are the primary strategies to reduce or eliminate matrix effects for this compound quantification?
A: There are three primary strategies to combat matrix effects:
-
Optimize Sample Preparation: The most effective approach is to remove interfering matrix components before LC-MS/MS analysis.[1][4]
-
Improve Chromatographic Separation: Modifying your LC method to chromatographically separate this compound from co-eluting matrix components can resolve the issue.[1][2]
-
Use an Appropriate Internal Standard: Incorporating a suitable internal standard, ideally a stable isotope-labeled (SIL) this compound, can compensate for matrix effects.[2][5][6]
Troubleshooting Guides
Issue 1: Poor Sensitivity and Inconsistent this compound Signal
This is often a direct result of ion suppression from matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing matrix effects.
Detailed Steps:
-
Evaluate Your Current Sample Preparation: Protein precipitation (PPT) is a common but often insufficient method for complex matrices, as it can leave behind significant amounts of phospholipids and other interferences.[4]
-
Implement a More Rigorous Cleanup:
-
Solid-Phase Extraction (SPE): Use a reversed-phase (e.g., C18) or a mixed-mode SPE cartridge. Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is often very effective at removing a broad range of interferences.[4][7]
-
Liquid-Liquid Extraction (LLE): LLE can also provide very clean extracts, but analyte recovery, especially for more polar compounds, can be low and requires careful optimization.[4][7]
-
-
Optimize Chromatographic Conditions:
-
Gradient Modification: Adjust the mobile phase gradient to better separate this compound from the region where matrix components elute. A slower, more shallow gradient around the elution time of this compound can improve resolution.
-
Column Chemistry: Consider a different column chemistry (e.g., phenyl-hexyl) that may offer different selectivity for this compound and interfering compounds.
-
Mobile Phase pH: Manipulating the mobile phase pH can alter the retention of basic and acidic matrix components relative to this compound.[4]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the gold standard for compensating for matrix effects.[5][6] Since it has nearly identical chemical and physical properties to this compound, it will experience the same degree of ion suppression or enhancement, allowing for accurate ratio-based quantification.[1]
Issue 2: Inaccurate Quantification Despite Using an Internal Standard
If you are using a non-isotope labeled internal standard (e.g., an analog), it may not be adequately compensating for the matrix effects experienced by this compound.
Logical Relationship Diagram:
Caption: Logic for selecting an appropriate internal standard.
Recommendations:
-
Switch to a Stable Isotope-Labeled Internal Standard: This is the most robust solution for correcting matrix effects.[2][5][6]
-
Matrix-Matched Calibrators: If an SIL-IS is not available, prepare calibration standards in a blank matrix that is representative of your samples. This helps to mimic the matrix effects seen in the unknown samples.
-
Standard Addition: The method of standard addition can be very effective as it involves creating a calibration curve for each individual sample, thereby accounting for the specific matrix effects in that sample.[3][5]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Purification
This protocol provides a general procedure for cleaning up ginger extracts to reduce matrix interferences.
-
Cartridge Selection: Choose a reversed-phase (e.g., C18) or a polymeric mixed-mode SPE cartridge.
-
Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water. Ensure the sorbent bed does not go dry.[1]
-
Sample Loading: Dilute the ginger extract in an appropriate loading buffer (e.g., water with a low percentage of organic solvent). Load the diluted sample onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).[1]
-
Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5-10% methanol in water) to remove highly polar, interfering compounds.[1]
-
Elution: Elute this compound with 1-2 mL of a stronger solvent, such as acetonitrile or methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]
Protocol 2: Quantification of Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase.
-
Set B (Post-Extraction Spike): Spike the this compound standard into a blank matrix extract that has gone through the entire sample preparation process.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into a blank matrix before the sample preparation process.
-
-
Analyze and Calculate:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery for an this compound-like Compound
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* |
| Protein Precipitation (PPT) | 85 ± 5 | 45 ± 8 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 70 ± 7 | 80 ± 6 (Suppression) |
| Solid-Phase Extraction (SPE) - C18 | 92 ± 4 | 95 ± 5 (Minimal Effect) |
| Solid-Phase Extraction (SPE) - Mixed-Mode | 95 ± 3 | 105 ± 4 (Minimal Effect) |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value < 100% indicates suppression; > 100% indicates enhancement.[1]
Note: This data is representative and illustrates a common trend. Actual values will vary depending on the specific matrix and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Microwave-Assisted Extraction of 8-Gingerol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the microwave-assisted extraction (MAE) of 8-Gingerol from ginger (Zingiber officinale).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key parameters to optimize for maximizing this compound yield using Microwave-Assisted Extraction (MAE)?
A1: The primary parameters influencing the efficiency of this compound MAE are microwave power, extraction time, solvent composition (typically ethanol concentration in water), and the solid-to-liquid ratio. Finding the optimal balance between these factors is crucial for maximizing yield while preventing the degradation of the target compound.
Q2: I am getting a low yield of this compound. What are the likely causes and how can I troubleshoot this?
A2: Low yields of this compound can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Sub-optimal Parameters: Your extraction parameters may not be ideal. Refer to the optimized conditions in Table 1 for a starting point. Systematically vary one parameter at a time (e.g., microwave power, extraction time) to determine the optimal settings for your specific equipment and sample.
-
Inadequate Solvent Penetration: Ensure your ginger sample is finely ground to increase the surface area for solvent interaction. A proper solid-to-liquid ratio is also critical; a ratio that is too low may result in incomplete extraction.
-
Incorrect Solvent Composition: The polarity of the solvent significantly affects extraction efficiency. For gingerols, an ethanol-water mixture is commonly used. An ethanol concentration that is too high or too low can reduce the extraction yield. Studies have shown optimal ethanol concentrations to be in the range of 78-87%.[1][2]
-
Insufficient Microwave Power: Microwave power needs to be sufficient to facilitate cell wall disruption and release of intracellular components.[3][4] However, excessive power can lead to degradation.
Q3: I suspect that the this compound is degrading during the extraction process. What are the signs and how can I prevent this?
A3: Degradation of this compound can be a concern with MAE due to the rapid heating involved. Signs of degradation may include a lower than expected yield of this compound and a potential increase in the concentration of its degradation products, such as shogaols.[5][6]
To prevent degradation:
-
Avoid Excessive Microwave Power: While higher power can increase extraction rates up to a point, excessive power can lead to thermal degradation of gingerols.[7][8] It is recommended to use an optimized power level, for instance, some studies suggest that above 500-600W, the yield may decrease.[8][9]
-
Optimize Extraction Time: Prolonged exposure to high temperatures can cause degradation. MAE is known for its short extraction times, often in the range of seconds to a few minutes.[2][10]
-
Consider Temperature Control: If your microwave system allows for temperature control, this can be a valuable tool to prevent overheating. Some studies have found optimal temperatures around 70-100°C.[1][9]
Q4: What is the recommended solvent system for the MAE of this compound?
A4: The most commonly recommended solvent system is a mixture of ethanol and water. The optimal ethanol concentration can vary, but several studies have reported high yields with ethanol concentrations in the range of 70% to 87%.[1][11] The choice of solvent is a critical factor as it influences the dielectric properties of the medium, which in turn affects the heating efficiency in the microwave.
Q5: How does the solid-to-liquid ratio impact the extraction of this compound?
A5: The solid-to-liquid ratio is a critical parameter that affects the extraction efficiency. A lower ratio (i.e., more solvent) can lead to a better diffusion of the target compounds from the plant matrix into the solvent. However, an excessively high solvent volume can be wasteful and may require a more energy-intensive downstream processing step for solvent removal. An optimized ratio ensures that the sample is adequately dispersed in the solvent for efficient microwave heating and mass transfer. A study on a combined ultrasonic-microwave method found an optimal solid-to-liquid ratio of 1:55 (w/v).[3][4] Another study on MAE of 6-gingerol recommended a ratio of 26 mL/g.[2]
Experimental Protocols
General Protocol for Microwave-Assisted Extraction of this compound
This protocol is a generalized procedure based on common practices in the literature. Researchers should optimize the specific parameters based on their own experimental setup and objectives.
-
Sample Preparation:
-
Extraction Procedure:
-
Weigh a specific amount of the dried ginger powder (e.g., 1.0 g) and place it in a suitable microwave extraction vessel.
-
Add the appropriate volume of the chosen solvent (e.g., 78% ethanol in water) to achieve the desired solid-to-liquid ratio (e.g., 1:26 g/mL).[2]
-
Securely cap the extraction vessel.
-
Place the vessel in the microwave extractor.
-
Set the desired microwave power (e.g., 528 W) and extraction time (e.g., 31 s).[2]
-
Start the extraction program.
-
-
Post-Extraction Processing:
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract to separate the solid residue from the liquid.
-
The liquid extract can then be analyzed for its this compound content, typically using High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data Summary
Table 1: Optimized Parameters for Microwave-Assisted Extraction of Gingerols from Various Studies
| Parameter | Optimized Value | Source |
| Microwave Power | 528 W | [2] |
| 800 W (HP-UMAE) | [3][4] | |
| 400 W | [9] | |
| Extraction Time | 31 s | [2] |
| 10 min | [11] | |
| Ethanol Concentration | 78% | [2] |
| 87% | [1] | |
| 70% | [11] | |
| Solid-to-Liquid Ratio | 26 mL/g | [2] |
| 1:55 (w/v) (HP-UMAE) | [3][4] | |
| 0.431 g in 20 mL | [1] | |
| Temperature | 100 °C | [1] |
| 70 °C | [9] |
HP-UMAE: High-Pressure Ultrasonic-Microwave-Assisted Extraction
Visualizations
Caption: Workflow for Microwave-Assisted Extraction of this compound.
Caption: Key Parameters Influencing this compound Extraction Yield.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Optimized microwave-assisted extraction of 6-gingerol from Zingiber officinale Roscoeand evaluation of antioxidant activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Formation of 6-, 8- and 10-Shogaol in Ginger through Application of Different Drying Methods: Altered Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gingerols and shogaols: A multi-faceted review of their extraction, formulation, and analysis in drugs and biofluids to maximize their nutraceutical and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. scispace.com [scispace.com]
- 10. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 11. Comparing the effects of microwave radiation on 6-gingerol and 6-shogaol from ginger rhizomes (Zingiber officinale Rosc) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
8-Gingerol Bioavailability Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of 8-Gingerol for in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low in in-vivo studies?
A1: The low bioavailability of this compound is primarily due to two factors: its poor water solubility and, more significantly, extensive first-pass metabolism.[1][2] After oral administration, this compound is absorbed but rapidly undergoes Phase II metabolism, particularly glucuronide and sulfate conjugation, in the intestinal epithelium and liver.[3][4][5] This process converts the active, free this compound into inactive metabolites that are then excreted, resulting in very low concentrations of the free compound reaching systemic circulation.[6][7] Studies in humans have shown that after oral dosing, free this compound is often undetectable in plasma, with only its conjugated metabolites being present.[3][6]
Q2: What are the primary metabolic pathways limiting this compound's systemic exposure?
A2: The predominant metabolic pathway limiting the systemic exposure of free this compound is Phase II conjugation, specifically glucuronidation.[2][4] The uridine diphosphate glucuronosyltransferase (UGT) enzyme system is responsible for attaching glucuronic acid to this compound, increasing its water solubility and facilitating its excretion.[2] While Phase I metabolism also occurs, studies suggest that Phase II conjugation is the main clearance pathway responsible for its low systemic exposure.[4]
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
A3: Nanoformulations are the most widely researched and promising strategies to overcome the low bioavailability of gingerols.[8][9] These advanced drug delivery systems are designed to protect the compound from rapid metabolism and enhance its absorption. Key approaches include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic compounds like this compound, improving their solubility and oral bioavailability.[1][10]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and lipophilic drugs. Liposomal encapsulation has been shown to enhance the stability and antitumor effects of gingerols.[1][11][12]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[13][14] This process enhances the solubilization and absorption of the drug, potentially bypassing first-pass metabolism through lymphatic uptake.[15]
Q4: How do nanoformulations like Solid Lipid Nanoparticles (SLNs) or Liposomes work?
A4: SLNs and liposomes improve bioavailability by encapsulating this compound within a lipid matrix or vesicle. This encapsulation provides several advantages:
-
Protection: It shields the this compound from the harsh environment of the stomach and from premature metabolic enzymes in the GI tract.[10][16]
-
Increased Solubility: It keeps the poorly water-soluble this compound in a solubilized state within the GI fluids.[10]
-
Enhanced Absorption: The lipidic nature of these nanoparticles can facilitate absorption through the intestinal wall and promote uptake into the lymphatic system, which drains directly into systemic circulation, thereby bypassing the liver and reducing first-pass metabolism.[15]
Q5: What is a Self-Emulsifying Drug Delivery System (SEDDS) and how can it be applied to this compound?
A5: A Self-Emulsifying Drug Delivery System (SEDDS) is a formulation containing the drug in an oil and surfactant mixture.[17] When this mixture is administered orally and comes into contact with aqueous GI fluids, it spontaneously forms a fine micro- or nano-emulsion with gentle agitation (i.e., digestive motility).[14] For this compound, a SEDDS formulation would dissolve the compound in the oily phase. Upon emulsification in the gut, the resulting tiny droplets provide a large surface area for absorption, significantly enhancing its bioavailability.[1][15]
Troubleshooting Guide
Problem 1: Undetectable or very low levels of free this compound in plasma samples.
-
Possible Cause: Extensive and rapid first-pass metabolism (glucuronidation) is likely converting the free this compound into its conjugated metabolites immediately after absorption.[3][4]
-
Suggested Solution:
-
Utilize a Nano-formulation: Encapsulate this compound in a protective delivery system like Solid Lipid Nanoparticles (SLNs), liposomes, or a Self-Emulsifying Drug Delivery System (SEDDS) to shield it from metabolic enzymes and enhance absorption via the lymphatic pathway.[1][9][15]
-
Analytical Confirmation: To confirm that this compound is being absorbed but rapidly metabolized, treat plasma samples with β-glucuronidase and sulfatase enzymes before analysis.[4][6] A significant increase in the detected this compound concentration post-treatment confirms that the compound was present in its conjugated form.
-
Problem 2: High variability in plasma concentrations between experimental subjects.
-
Possible Cause: The formulation of this compound may be unstable or may not disperse uniformly in the GI tract, leading to inconsistent absorption. This is common with simple suspensions of poorly soluble compounds.
-
Suggested Solution:
-
Develop a Robust Formulation: A SEDDS formulation is an excellent choice to reduce variability, as it is designed to spontaneously and reliably form a micro/nano-emulsion upon contact with GI fluids, ensuring more uniform drug dispersion and absorption.[14][15]
-
Standardize Administration Protocol: Ensure all experimental conditions are consistent, including the fasting state of the animals, the administration vehicle and volume, and the time of administration, to minimize external sources of variability.
-
Problem 3: In-vivo efficacy is poor despite demonstrated in-vitro potency.
-
Possible Cause: The systemic concentration of free this compound achieved in-vivo is likely far below the effective concentration (e.g., IC50) determined from in-vitro experiments.[3] The low bioavailability prevents the compound from reaching therapeutic levels at the target site.
-
Suggested Solution:
-
Enhance Bioavailability: Implement a nano-formulation strategy (SLNs, Liposomes, SEDDS) to significantly increase the systemic exposure (AUC) and maximum concentration (Cmax) of free this compound.[1][10]
-
Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Measure the plasma concentrations of this compound over time after administering the enhanced formulation. Correlating these concentrations with the observed therapeutic effect will help establish the target plasma level required for efficacy and optimize the dosing regimen.
-
Data Presentation: Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Gingerol Metabolites in Healthy Humans (2.0 g Oral Dose)
| Analyte (Metabolite) | Cmax (μg/mL) | Tmax (minutes) | Elimination Half-Life (t½) (minutes) |
| This compound | 0.23 ± 0.16 | 73.1 ± 29.4 | ~75 - 120 |
| 6-Gingerol | 0.85 ± 0.43 | 65.6 ± 44.4 | ~75 - 120 |
| 10-Gingerol | 0.53 ± 0.40 | 75.0 ± 27.8 | ~75 - 120 |
| 6-Shogaol | 0.15 ± 0.12 | 65.6 ± 22.6 | ~75 - 120 |
Data synthesized from studies by Zick et al. Note: These values represent the conjugated metabolites, as no free gingerols were detected.[3][7]
Table 2: Comparison of Bioavailability Enhancement Strategies for Gingerols (Data from Rat Models)
| Formulation | Compound | Key Pharmacokinetic Improvement | Reference |
| Free Compound | 6-Gingerol | Baseline (Low Bioavailability) | [1] |
| SMEDDS | 6-Gingerol | ~6.6-fold increase in AUC; ~2.5-fold increase in t½ | [1] |
| Nanostructured Lipid Carriers (NLCs) | 6-Gingerol | Significantly higher AUC compared to control | [1] |
| Solid Lipid Nanoparticles (SLNs) | 6-Shogaol | Significantly improved in-vivo oral bioavailability vs. free drug | [10] |
This table illustrates the significant improvements in pharmacokinetic parameters achieved with nanoformulations for related ginger compounds, which provides a strong rationale for applying these techniques to this compound.
Experimental Protocols
Protocol 1: General Method for Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-pressure homogenization technique.
-
Lipid Phase Preparation: Heat a solid lipid (e.g., stearic acid, glyceryl monostearate) to approximately 5-10°C above its melting point. Dissolve a specific amount of this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The high shear forces will break down the lipid droplets into the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath. The lipid will recrystallize, forming solid lipid nanoparticles with the this compound encapsulated within the matrix.
-
Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: General Method for Formulation of an this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Component Selection: Select an oil phase (e.g., Labrafil M 1944 CS, Capryol 90), a surfactant (e.g., Cremophor EL, Tween 20), and a co-surfactant/co-solvent (e.g., Transcutol HP, PEG 400) based on the solubility of this compound in each component.
-
Constructing Phase Diagram: To determine the optimal ratio of components, construct a pseudo-ternary phase diagram. Prepare various formulations with different ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of a clear, stable microemulsion. The region on the diagram where this occurs is the self-emulsification region.
-
Formulation Preparation: Select a ratio from the optimal self-emulsification region. Add the required amount of this compound to the oil/surfactant/co-surfactant mixture. Gently heat and vortex until the this compound is completely dissolved, resulting in a clear, homogenous liquid.
-
Characterization:
-
Self-Emulsification Test: Add a small amount of the SMEDDS formulation to a volume of water or simulated gastric fluid with gentle agitation and observe the time it takes to form a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using dynamic light scattering (DLS) to confirm it is within the micro- or nano-emulsion range (<200 nm).
-
Visualizations
Caption: Workflow illustrating the rapid first-pass metabolism of free this compound.
Caption: How nanoformulations can bypass first-pass metabolism and improve bioavailability.
Caption: this compound's effect on MAPK and NRF2/HO-1 signaling pathways.[18]
References
- 1. Frontiers | Potential Role of Ginger (Zingiber officinale Roscoe) in the Prevention of Neurodegenerative Diseases [frontiersin.org]
- 2. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 3. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Examination of the Pharmacokinetics of Active Ingredients of Ginger in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 10. Enhanced oral bioavailability and anti-gout activity of [6]-shogaol-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of optimized novel liposome loaded with 6-gingerol and assessment of its therapeutic activity against NSCLC In vitro and In vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Self-microemulsifying drug delivery system - Wikipedia [en.wikipedia.org]
- 14. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Encapsulation of gingerol into nanoliposomes: Evaluation of in vitro anti-inflammatory and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protective effect of this compound, a potent constituent of ginger, on acute lung injury following hemorrhagic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Effect of Drying Methods on 8-Gingerol Concentration in Ginger
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the impact of various drying methods on the concentration of 8-gingerol in ginger (Zingiber officinale). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which drying method is most effective at preserving this compound in ginger?
A1: Oven drying at 70°C has been identified as an optimal condition for preserving this compound, with a concentration of 2.27 mg/g (dry weight) being reported.[1] In contrast, sun drying and high-power microwave drying (800W) result in significant loss of this compound.[1]
Q2: What is the typical concentration of this compound in fresh ginger?
A2: The concentration of this compound in fresh ginger has been reported to be approximately 2.6367 mg/g (fresh weight).[1] It is important to note that the concentration of gingerols can vary widely depending on the ginger variety, geographical origin, and age at harvest.
Q3: How does temperature affect this compound concentration during drying?
A3: Higher temperatures and longer drying times generally lead to a decrease in this compound content.[1] This is primarily due to the thermal degradation of gingerols, which can be converted into their corresponding shogaols.[2][3][4][5] For instance, hot air drying at temperatures between 120°C and 180°C has been shown to decrease the content of 6-, 8-, and 10-gingerols while increasing the formation of 6-, 8-, and 10-shogaols.[2][3][6]
Q4: What is the impact of microwave drying on this compound levels?
A4: The effect of microwave drying is highly dependent on the power level used. High power, such as 800W, leads to a significant reduction in this compound content, with reported values as low as 0.8367 mg/g.[1] Moderate power levels of 600W and 700W result in this compound concentrations of 1.0233 mg/g and 0.9867 mg/g, respectively.[1]
Q5: How does freeze-drying affect this compound concentration?
A5: Freeze-drying is generally considered a superior method for preserving bioactive compounds.[7] It has been reported that freeze-drying can effectively minimize the degradation of gingerol content.[7] In some cases, the this compound content after freeze-drying is comparable to that of fresh ginger.[8]
Troubleshooting Guide
Issue: My this compound concentrations are significantly lower than expected after drying.
-
Possible Cause 1: Excessive Heat. High temperatures during drying are a primary cause of this compound degradation.[1][9]
-
Solution: Optimize your drying temperature. For oven drying, 70°C has been shown to be effective for preserving this compound.[1] If using other methods like hot air drying, consider lower temperature settings for a longer duration.
-
-
Possible Cause 2: Prolonged Drying Time. Extended exposure to heat, even at moderate temperatures, can lead to the degradation of this compound.[1]
-
Solution: Monitor the moisture content of your ginger samples and conclude the drying process once the desired dryness is achieved to avoid unnecessary heat exposure.
-
-
Possible Cause 3: Inefficient Extraction. The method used to extract this compound from the dried ginger can impact the final quantified amount.
Issue: I am observing a high concentration of 8-shogaol in my dried ginger samples.
-
Possible Cause: Thermal Conversion. this compound is thermally labile and can dehydrate to form 8-shogaol during heat treatment.[2][3][4][5]
Data Presentation
Table 1: Effect of Different Drying Methods on this compound Concentration in Ginger
| Drying Method | Temperature/Power | This compound Concentration (mg/g) | Reference |
| Fresh Ginger (Control) | - | 2.6367 (FW) | [1] |
| Oven Drying | 70°C | 2.27 (DW) | [1] |
| Sun Drying | Ambient | 0.75 (DW) | [1] |
| Microwave Drying | 600W | 1.0233 (DW) | [1] |
| Microwave Drying | 700W | 0.9867 (DW) | [1] |
| Microwave Drying | 800W | 0.8367 (DW) | [1] |
| Hot Air Drying | 120°C | Decreased | [2][3] |
| Hot Air Drying | 150°C | Decreased | [2][3] |
| Hot Air Drying | 180°C | Decreased | [2][3] |
FW: Fresh Weight, DW: Dry Weight
Experimental Protocols
Ginger Preparation and Drying
-
Sample Preparation: Fresh ginger rhizomes are thoroughly washed, peeled, and sliced to a uniform thickness (e.g., 5 mm) to ensure consistent drying.[9]
-
Drying Methods:
-
Oven Drying: Sliced ginger is placed in a convection oven at a controlled temperature (e.g., 70°C) until a constant weight is achieved.[1]
-
Sun Drying: Sliced ginger is spread in a single layer and exposed to direct sunlight until completely dry.
-
Microwave Drying: Sliced ginger is placed in a microwave oven and dried at specific power settings (e.g., 600W, 700W, 800W) for a set duration, with periodic mixing to ensure uniform drying.[1]
-
Hot Air Drying: Sliced ginger is dried in a hot air dryer at various temperatures (e.g., 120°C, 150°C, 180°C) for a specific time (e.g., 6 hours).[2][3]
-
Freeze Drying: Sliced ginger is frozen and then placed in a freeze-dryer where the water is removed by sublimation under vacuum.
-
Extraction of this compound
-
Soxhlet Extraction:
-
A known weight (e.g., 1 gram) of dried and powdered ginger is placed in a thimble.[1]
-
The thimble is placed in a Soxhlet extractor.
-
The extraction is performed using a suitable solvent, such as ethanol or methanol (e.g., 150 ml of ethanol).[1]
-
The extraction is carried out at the boiling point of the solvent (e.g., 85°C for ethanol) for a specified duration (e.g., 8 hours).[1]
-
After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract containing this compound.[1]
-
Quantification of this compound by HPLC
-
Standard Preparation: A stock solution of pure this compound standard is prepared in a suitable solvent like HPLC-grade methanol (e.g., 5.0 mg/mL).[1] A series of standard solutions of known concentrations are prepared by diluting the stock solution.
-
Sample Preparation: The crude ginger extract is dissolved in a known volume of the mobile phase or a suitable solvent (e.g., methanol) and filtered through a syringe filter (e.g., 0.22 μm) before injection into the HPLC system.[3]
-
HPLC Conditions:
-
Column: A reversed-phase column, such as a C8 or C18 column, is typically used.[3][11]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[3][12]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of around 282 nm is suitable for quantifying gingerols.[11]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve generated from the standard solutions.
-
Visualizations
Caption: Experimental workflow for analyzing the effect of drying methods on this compound concentration.
References
- 1. actascientific.com [actascientific.com]
- 2. Formation of 6-, 8- and 10-Shogaol in Ginger through Application of Different Drying Methods: Altered Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of 6-, 8- and 10-Shogaol in Ginger through Application of Different Drying Methods: Altered Antioxidant and Antimicrobial Activity [mdpi.com]
- 4. Heat-induced conversion of gingerols to shogaols in ginger as affected by heat type (dry or moist heat), sample type (fresh or dried), temperature and time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. ojs.openagrar.de [ojs.openagrar.de]
- 10. Formation of 6-, 8- and 10-Shogaol in Ginger through Application of Different Drying Methods: Altered Antioxidant and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatographic analysis of 6-gingerol, this compound, 10-gingerol, and 6-shogaol in ginger-containing dietary supplements, spices, teas, and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ymcamerica.com [ymcamerica.com]
Technical Support Center: 8-Gingerol to 8-Shogaol Conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conversion of 8-Gingerol to 8-Shogaol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the conversion of this compound to 8-Shogaol?
The conversion of this compound to 8-Shogaol is primarily a dehydration reaction.[1][2] The β-hydroxy ketone group in the this compound structure is thermally labile and undergoes elimination of a water molecule to form the α,β-unsaturated ketone structure of 8-Shogaol.[2] This reaction can be influenced by several factors, most notably heat and acidic pH.[2][3]
Q2: What are the key processing factors that influence the conversion rate?
The rate and efficiency of the this compound to 8-Shogaol conversion are significantly impacted by the following factors:
-
Temperature: Higher temperatures generally lead to a faster conversion rate.[1][4][5] However, excessively high temperatures can lead to the degradation of shogaols.[6][7]
-
Heating Time: The duration of heat exposure is directly related to the extent of conversion. Longer heating times typically result in higher yields of 8-Shogaol, up to a certain point where degradation may occur.[1]
-
Heat Type (Dry vs. Moist): Moist heat treatment, such as steaming, has been shown to be more efficient in converting gingerols to shogaols compared to dry heat.[1][4][5]
-
Sample Type (Fresh vs. Dried): Dry-heat treatment of dried ginger powder generally yields a higher amount of shogaols compared to the same treatment on fresh, sliced ginger.[1][5]
-
pH: Acidic conditions can catalyze the dehydration of gingerols to shogaols.[2][3] The reaction is reversible and acid-catalyzed.[2]
Q3: Is the conversion of this compound to 8-Shogaol reversible?
Yes, the dehydration of gingerol to shogaol is a reversible process.[2] The equilibrium between the two compounds is influenced by temperature and pH. At lower temperatures, the equilibrium favors the presence of gingerol, while at higher temperatures, the formation of shogaol is more favorable.[2] Under acidic conditions similar to those in the stomach, shogaol can revert to gingerol.[2]
Q4: What analytical methods are recommended for quantifying this compound and 8-Shogaol?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the most common and reliable methods for the simultaneous quantification of this compound and 8-Shogaol.[1][8][9][10] These techniques offer high sensitivity, accuracy, and precision.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 8-Shogaol | Inadequate heating temperature or time. | Increase the temperature and/or extend the heating duration. Refer to the quantitative data tables below for optimal conditions. For example, moist heat treatment at 120°C for 360 minutes has been shown to be highly effective for 6-shogaol conversion, a principle that can be applied to 8-shogaol.[1] |
| Use of fresh ginger with dry heat. | For dry heat applications, using dried ginger powder can significantly improve the conversion rate.[1][5] | |
| Non-acidic reaction conditions. | Consider adjusting the pH to a more acidic range (e.g., pH 4.0-5.0) to catalyze the dehydration reaction.[11][12] | |
| Degradation of 8-Shogaol | Excessive heat or prolonged heating time. | Optimize the heating temperature and duration. While higher temperatures increase the conversion rate, they can also lead to the degradation of the formed shogaols.[6][7] Conduct time-course experiments to identify the point of maximum yield before significant degradation occurs. |
| Inconsistent conversion results | Variability in starting material (e.g., moisture content, age of ginger). | Ensure consistency in the starting material. Use ginger of a similar age and standardize the drying process if using dried powder. |
| Fluctuations in experimental conditions. | Maintain precise control over temperature, time, and pH throughout the experiment. | |
| Difficulty in quantifying this compound and 8-Shogaol | Inappropriate analytical method or parameters. | Utilize a validated HPLC or UHPLC-MS/MS method.[8][10] Ensure proper column selection (e.g., C18), mobile phase composition, and detector settings. |
| Co-elution with other compounds. | Optimize the chromatographic gradient to achieve better separation of peaks. Mass spectrometry detection can provide higher selectivity compared to UV detection. |
Quantitative Data Summary
Table 1: Effect of Heat Type and Sample Type on 6-Shogaol Formation (as an indicator for Shogaol formation in general)
| Heat Type | Sample Type | Temperature (°C) | Time (min) | 6-Shogaol (mg/kg, dry weight basis) |
| Dry Heat | Sliced Fresh Ginger | 130 | 360 | 1350[1] |
| Dry Heat | Dried Ginger Powder | 130 | 360 | 1611[1] |
| Moist Heat | Sliced Fresh Ginger | 120 | 360 | 2991[1] |
| Moist Heat | Sliced Fresh Ginger | 130 | 240 | 2890[1] |
Note: Data for 8-Shogaol is less abundant in the cited literature, but the trends observed for 6-Shogaol are expected to be similar for 8-Shogaol.
Table 2: Effect of Drying Method and Temperature on Shogaol Formation
| Drying Method | Temperature (°C) | 6-Shogaol (µg/g DW) | 8-Shogaol (µg/g DW) | 10-Shogaol (µg/g DW) |
| Hot Air Drying (HAD) | 120 | 11.2 | 3.1 | 1.9 |
| Hot Air Drying (HAD) | 150 | 25.8 | 8.7 | 4.6 |
| Hot Air Drying (HAD) | 180 | 15.4 | 5.2 | 2.1 |
Source: Adapted from Ghafoor et al. (2018). This data illustrates the impact of different drying temperatures on the formation of various shogaols.
Experimental Protocols
Protocol 1: Heat-Induced Conversion of this compound to 8-Shogaol in a Lab Setting
This protocol provides a general methodology for converting this compound to 8-Shogaol using heat.
Materials:
-
Dried ginger powder (standardized particle size)
-
Convection oven or heating mantle with a temperature controller
-
Reaction vessel (e.g., sealed glass vial or round-bottom flask)
-
Solvent (e.g., ethanol or a buffer solution of desired pH)
-
HPLC or UHPLC-MS/MS system for analysis
Procedure:
-
Sample Preparation: Accurately weigh a known amount of dried ginger powder.
-
Reaction Setup: Suspend the ginger powder in the chosen solvent within the reaction vessel. If investigating the effect of pH, use an appropriate buffer system.
-
Heating: Place the reaction vessel in the pre-heated oven or heating mantle set to the desired temperature (e.g., 100-150°C).
-
Time-Course Sampling: If studying the reaction kinetics, withdraw aliquots at specific time intervals (e.g., 30, 60, 120, 240, 360 minutes).
-
Sample Quenching & Preparation: Immediately cool the withdrawn samples in an ice bath to stop the reaction. Centrifuge or filter the samples to remove solid particles. Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to a suitable concentration for analysis.
-
Quantification: Analyze the samples for this compound and 8-Shogaol content using a validated HPLC or UHPLC-MS/MS method.
Protocol 2: Quantification of this compound and 8-Shogaol by HPLC
This protocol outlines a general procedure for the quantification of this compound and 8-Shogaol.
Instrumentation and Conditions:
-
HPLC System: With a UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid, e.g., 0.1%, to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and 8-Shogaol standards of known concentrations in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Prepare the experimental samples as described in Protocol 1.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound and 8-Shogaol in the experimental samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Chemical conversion of this compound to 8-Shogaol.
Caption: General experimental workflow for this compound conversion.
References
- 1. Heat-induced conversion of gingerols to shogaols in ginger as affected by heat type (dry or moist heat), sample type (fresh or dried), temperature and time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heat-induced conversion of ginger... preview & related info | Mendeley [mendeley.com]
- 6. mdpi.com [mdpi.com]
- 7. Formation of 6-, 8- and 10-Shogaol in Ginger through Application of Different Drying Methods: Altered Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lawdata.com.tw [lawdata.com.tw]
Technical Support Center: Single-Laboratory Validation of Analytical Methods for 8-Gingerol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the single-laboratory validation of analytical methods for 8-Gingerol. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reliable quantification of this compound in various samples.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for a single-laboratory validation of an HPLC method for this compound?
A1: According to ICH guidelines, the core validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2] A comprehensive validation ensures the method is suitable for its intended purpose, providing reliable and consistent results.[2]
Q2: How can I prepare a sample of ginger-containing material for this compound analysis by HPLC?
A2: A common method involves extracting a known weight of the homogenized sample with a solvent like methanol or ethyl acetate.[1][3][4] Sonication can be used to ensure complete extraction.[3][4] The resulting extract should then be filtered, typically through a 0.22 µm or 0.45 µm syringe filter, to remove particulate matter before injection into the HPLC system.[5]
Q3: What is the main degradation product of this compound, and how can I minimize its formation during sample preparation and analysis?
A3: this compound is thermally labile and can dehydrate to form 8-shogaol, especially under acidic conditions and at elevated temperatures.[5] To minimize degradation, avoid excessive heat during extraction and sample processing. It is also advisable to control the pH of the solutions. The stability of gingerols is reportedly greatest at a pH of around 4.
Q4: My this compound peak is showing tailing. What are the possible causes and solutions?
A4: Peak tailing can be caused by several factors, including secondary interactions with the column, column overload, or an inappropriate injection solvent. To address this, consider using a mobile phase with a modifier like 0.1% formic acid, diluting your sample to avoid overloading the column, and ensuring your sample is dissolved in a solvent compatible with the initial mobile phase conditions.
Q5: I am observing a drift in the retention time of this compound. What should I investigate?
A5: Retention time drift can be due to poor temperature control, changes in mobile phase composition, or inadequate column equilibration. Ensure your column oven is functioning correctly, prepare fresh mobile phase, and allow for sufficient column equilibration time between injections.
Experimental Protocols
HPLC Method for Quantification of this compound
This protocol is a general guideline and may require optimization for specific matrices.
1. Sample Preparation:
-
Weigh a precise amount of the homogenized sample (e.g., 1 gram of dried ginger powder).
-
Add a known volume of methanol (e.g., 10 mL).
-
Sonicate the mixture for 30-60 minutes at room temperature.[3][4]
-
Centrifuge the sample to pellet any solids.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[2]
-
Mobile Phase: A gradient elution is typically used.
-
Gradient Program: A linear gradient from a lower to a higher concentration of Solvent B over 15-25 minutes is common.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10-20 µL.[2]
3. Calibration Curve:
-
Prepare a stock solution of this compound standard in methanol.
-
Perform serial dilutions to create a series of at least five calibration standards covering the expected concentration range of the samples.
-
Inject each standard and plot the peak area against the concentration to construct a calibration curve.
Data Presentation: Summary of Validation Parameters
The following tables summarize typical quantitative data for the validation of an analytical method for this compound.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 40 | > 0.999 |
| This compound | 10 - 250 | > 0.99 |
| This compound | 50 - 500 ng/spot (HPTLC) | 0.9987[7] |
Table 2: Accuracy (Recovery)
| Analyte | Spiked Concentration | Mean Recovery (%) | Acceptance Criteria (%) |
| This compound | Low | 98.22 - 99.20[7] | 80 - 120 |
| This compound | Medium | 99.97[8] | 80 - 120 |
| This compound | High | 94.9 +/- 4.0[1] | 80 - 120 |
Table 3: Precision (Relative Standard Deviation - RSD)
| Analyte | Precision Type | RSD (%) | Acceptance Criteria (%) |
| This compound | Intra-day (Repeatability) | 0.44 - 1.51[8] | < 2 |
| This compound | Inter-day (Intermediate) | < 2[8] | < 2 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD | LOQ |
| This compound | 12.76 ng/spot (HPTLC)[7] | 26.32 ng/spot (HPTLC)[7] |
| This compound | 0.180 - 0.799 µg/mL | 0.547 - 2.422 µg/mL |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Degradation pathway of this compound to 8-Shogaol.
References
- 1. High-performance liquid chromatographic analysis of 6-gingerol, this compound, 10-gingerol, and 6-shogaol in ginger-containing dietary supplements, spices, teas, and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 3. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ymcamerica.com [ymcamerica.com]
- 6. researchgate.net [researchgate.net]
- 7. Densitometric HPTLC analysis of this compound in Zingiber officinale extract and ginger-containing dietary supplements, teas and commercial creams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Reducing solvent consumption in 8-Gingerol extraction processes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing solvent consumption in 8-gingerol extraction processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of reducing solvent consumption in this compound extraction?
A1: The primary goals are to develop more environmentally friendly and sustainable extraction processes ("green chemistry"), reduce operational costs associated with solvent purchase and disposal, and minimize the risk of solvent toxicity and contamination of the final product.
Q2: Which extraction techniques are considered "green" or solvent-reducing for this compound?
A2: Advanced methods such as Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Enzyme-Assisted Extraction (EAE) are considered greener alternatives to conventional methods like Soxhlet and maceration.[1][2] These techniques often offer reduced solvent volume, shorter extraction times, and lower energy consumption.[1]
Q3: Can I use water as a solvent to extract this compound and avoid organic solvents altogether?
A3: While water can be used, its efficiency for extracting gingerols is significantly lower than that of organic solvents like ethanol.[1] This is due to the non-polar nature of gingerol.[3] Subcritical water extraction is a more advanced technique that uses water at high temperatures and pressures to extract non-polar compounds, offering a potential organic solvent-free method.
Q4: How does the choice of solvent affect the extraction efficiency and selectivity for this compound?
A4: The solvent's polarity is a critical factor. Ethanol, particularly in concentrations of 70-95%, has been shown to be highly effective for extracting gingerols.[1][4] The choice of solvent can also influence the co-extraction of other compounds, thereby affecting the purity of the this compound extract.
Q5: What is the role of the solid-to-liquid ratio in reducing solvent consumption?
A5: Optimizing the solid-to-liquid ratio is crucial. A lower ratio (i.e., less solvent per gram of ginger) can significantly reduce overall solvent usage. However, an excessively low ratio may lead to incomplete extraction. Advanced techniques like MAE and UAE can often operate effectively at lower solvent-to-solid ratios compared to conventional methods.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction Method | Consider switching from conventional methods (maceration, Soxhlet) to advanced techniques like MAE, UAE, or SFE, which generally provide higher yields in shorter times.[1] |
| Inappropriate Solvent | Ensure you are using a solvent with suitable polarity. Ethanol (70-95%) is often recommended for high gingerol recovery.[1][4] |
| Suboptimal Extraction Parameters | Optimize parameters such as temperature, time, and solvent-to-solid ratio for your chosen method. Refer to the experimental protocols and data tables below for guidance. |
| Poor Quality of Raw Material | The concentration of this compound can vary depending on the ginger source, age, and drying method. Ensure you are using high-quality, properly prepared ginger rhizome. |
| Incomplete Cell Wall Disruption | For methods like UAE and MAE, ensure sufficient power and time are applied to disrupt the plant cell walls and release the intracellular contents.[5] |
Issue 2: Degradation of this compound During Extraction
| Possible Cause | Troubleshooting Steps |
| High Temperatures | This compound is heat-sensitive and can degrade at elevated temperatures.[1] For MAE and other heat-involved methods, carefully control the temperature to avoid degradation.[1] Consider using extraction techniques that operate at lower temperatures, such as SFE or cold percolation.[1] |
| Prolonged Extraction Time | Long exposure to heat and solvents can lead to degradation. Utilize methods like MAE and UAE that significantly reduce the extraction time.[6] |
| Presence of Acids | Acidic conditions can promote the conversion of gingerols to shogaols. Ensure the pH of your solvent is controlled, unless the conversion to shogaols is desired. |
Issue 3: High Solvent Consumption
| Possible Cause | Troubleshooting Steps |
| Use of Conventional Methods | Conventional methods like Soxhlet and maceration are inherently solvent-intensive.[1] Switching to MAE, UAE, or SFE can drastically reduce solvent usage.[1] |
| Unoptimized Solid-to-Liquid Ratio | Experiment with different solid-to-liquid ratios to find the minimum amount of solvent required for efficient extraction with your specific equipment and material. |
| Inefficient Solvent Recovery | Implement an efficient solvent recovery system, such as a rotary evaporator, to recycle and reuse solvents. |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | This compound Yield (approx.) | Solvent Consumption |
| Maceration | Ethanol/Methanol | 1:10 | Room Temp | 8-24 h | Moderate | High |
| Soxhlet Extraction | Ethanol | Varies | Boiling point of solvent | 6-8 h | Moderate to High | Very High |
| Microwave-Assisted Extraction (MAE) | 78% Ethanol | 1:26 | 50-70 | 31 s | High | Low |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 1:10 | Room Temp - 65 | 11-30 min | High | Low |
| Supercritical Fluid Extraction (SFE) | CO₂ | N/A | 40-60 | 4-5 h | High | Very Low (CO₂ is recycled) |
| Enzyme-Assisted Extraction (EAE) | Acetone/Glycerol | Varies | ~50 | 4 h + extraction time | Very High | Moderate |
Note: Yields are approximate and can vary based on the specific experimental conditions and the quality of the ginger.
Experimental Protocols
Microwave-Assisted Extraction (MAE)
-
Preparation: Grind dried ginger rhizome into a fine powder.
-
Mixing: Place a known amount of ginger powder (e.g., 1 g) into a microwave extraction vessel. Add the appropriate volume of solvent (e.g., 26 mL of 78% ethanol) to achieve the desired solid-to-liquid ratio.[1]
-
Extraction: Seal the vessel and place it in the microwave extractor. Set the extraction parameters: microwave power (e.g., 528 W), temperature (e.g., 60°C), and time (e.g., 31 seconds).[1]
-
Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the solid residue.
-
Solvent Removal: Remove the solvent from the extract using a rotary evaporator to obtain the crude this compound extract.
Ultrasound-Assisted Extraction (UAE)
-
Preparation: Prepare powdered ginger rhizome as described for MAE.
-
Mixing: Place the ginger powder (e.g., 15 g) into a flask and add the solvent (e.g., 150 mL of ethanol).[7]
-
Extraction: Immerse the flask in an ultrasonic bath operating at a specific frequency (e.g., 40 kHz).[7] Perform the extraction for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., room temperature).[7]
-
Filtration and Solvent Removal: Follow the same filtration and solvent removal steps as in the MAE protocol.
Supercritical Fluid Extraction (SFE)
-
Preparation: Use fresh or freeze-dried and ground ginger for higher yields.[1]
-
Loading: Pack the ground ginger into the extraction vessel of the SFE system.
-
Extraction: Pressurize the system with CO₂ to the desired pressure (e.g., 16 MPa) and bring it to the target temperature (e.g., 40°C).[1] Maintain a constant flow of supercritical CO₂ through the vessel for the specified extraction time (e.g., 4 hours).[1]
-
Separation: Depressurize the CO₂ in a separator vessel, causing the this compound to precipitate and be collected. The CO₂ can be re-compressed and recycled.
-
Collection: Collect the precipitated extract from the separator.
Visualizations
Caption: Workflow for Microwave-Assisted Extraction (MAE) of this compound.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of this compound.
Caption: Workflow for Supercritical Fluid Extraction (SFE) of this compound.
Caption: Strategies for Reducing Solvent Consumption in this compound Extraction.
References
- 1. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Synergistic Effect of Supercritical and Ultrasound-Assisted Ginger (Zingiber officinale Roscoe) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Selection of internal standards for 8-Gingerol quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 8-Gingerol.
Frequently Asked Questions (FAQs)
Q1: What are the key criteria for selecting a suitable internal standard (IS) for this compound quantification?
A1: The selection of an appropriate internal standard is critical for accurate and precise quantification. Key criteria include:
-
Structural Similarity: The IS should be chemically similar to this compound to ensure comparable extraction efficiency and chromatographic behavior.[1][2]
-
Resolution: The internal standard's peak must be well-resolved from this compound and other components in the sample matrix to avoid interference.[1][3]
-
Absence in Sample: The chosen IS should not be naturally present in the samples being analyzed.[1][2][3]
-
Stability: The internal standard must be chemically stable throughout the entire analytical process, from sample preparation to detection.[1][4]
-
Elution Time: Ideally, the IS should elute near the this compound peak without overlapping.[1]
-
Commercial Availability: The internal standard should be readily available in high purity.[2][4]
Q2: What are some commonly used and recommended internal standards for this compound analysis?
A2: Based on scientific literature, two commonly used internal standards for gingerol quantification are:
-
Paeonol (2'-hydroxy-4'-methoxyacetophenone): This compound has been successfully used in LC-MS/MS methods for the quantification of various gingerols, including this compound.[1]
-
Synthetic Capsaicin Analogue (PAV): A synthetic analogue of capsaicin has been effectively used as an internal standard in HPLC-ECD methods for analyzing gingerols in human plasma.[5] Historically, capsaicin itself has been used, but using individual reference standards for gingerols provides higher accuracy.[3]
Q3: My internal standard peak is co-eluting with another peak in my sample. What should I do?
A3: Peak co-elution can significantly impact the accuracy of your results. Here are some troubleshooting steps:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient profile, or flow rate can alter the retention times of your compounds and improve separation.
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider using a different HPLC column with a different chemistry (e.g., C8 instead of C18) or a different particle size.[4]
-
Adjust Sample Preparation: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components before injection.
-
For LC-MS/MS: If you are using mass spectrometry detection, you may still be able to quantify the compounds even with chromatographic co-elution, provided they have different mass-to-charge ratios (m/z) and do not cause ion suppression.[3]
Q4: I am observing low recovery for both this compound and my internal standard. What are the potential causes and solutions?
A4: Low recovery of both the analyte and the internal standard suggests a problem with the sample preparation or extraction process. Consider the following:
-
Extraction Solvent: The choice of extraction solvent is crucial. Methanol is commonly used for extracting gingerols.[2][6] Ensure the solvent is of appropriate polarity and purity.
-
Extraction Method: Sonication is a frequently used technique for extracting gingerols.[1][2][6] Ensure the sonication time and temperature are optimized.
-
Sample Matrix Effects: The sample matrix can interfere with the extraction process. A thorough sample clean-up procedure may be necessary to remove interfering substances.
-
Analyte and IS Degradation: Gingerols can be thermally labile.[1] Avoid high temperatures during sample preparation and storage.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape for this compound and/or IS (Tailing or Fronting) | Column Overload | Decrease the concentration of the injected sample or standard. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analytes are in a single ionic form. | |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if necessary. | |
| Inconsistent Internal Standard Peak Area Across a Run | Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and the injection volume is consistent. The use of an internal standard is intended to compensate for minor volume variations.[1] |
| Evaporation of Sample/Standard | Use vial caps with septa and keep samples in a temperature-controlled autosampler tray. | |
| Instability of the Internal Standard | Prepare fresh internal standard stock solutions regularly and store them under appropriate conditions (e.g., at -20°C).[1] | |
| High Variability in Calculated this compound Concentration | Non-Homogeneous Sample | Ensure samples are thoroughly mixed before extraction. |
| Inaccurate Pipetting of Internal Standard | Use calibrated pipettes and ensure consistent addition of the internal standard to all samples and standards. | |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS) | Dilute the sample, improve sample clean-up, or use a matrix-matched calibration curve. | |
| No Peak Detected for this compound or IS | Incorrect Wavelength (UV Detector) or Mass Transition (MS Detector) | Verify the detector settings are appropriate for the analytes. For UV, 282 nm is a commonly used wavelength for gingerols.[7] |
| Sample Degradation | Prepare fresh samples and standards and protect them from light and high temperatures. | |
| Insufficient Concentration | Check the concentration of your standards and samples. The limit of detection for this compound can be as low as 0.2 ng/mL by LC-MS/MS.[1] |
Experimental Protocols
Detailed Methodology for this compound Quantification using LC-MS/MS[1]
-
Sample Preparation:
-
Weigh the contents of ginger-containing capsules and dissolve in methanol.
-
Sonicate the mixture at 25°C for 60 minutes.
-
Prepare calibration standards (0.2 to 200 ng/mL) and quality control (QC) samples (5, 10, and 100 ng/mL) containing this compound and Paeonol as an internal standard (at 10 ng/mL).
-
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX SB-C18 (100 mm × 2.1 mm i.d., 3.5 μm).
-
Mobile Phase: A linear gradient of acetonitrile and water.
-
Start at 40% acetonitrile, increase to 85% over 12 minutes.
-
Increase to 100% acetonitrile from 12 to 15 minutes.
-
Hold at 100% acetonitrile for 3 minutes.
-
Re-equilibrate at 40% acetonitrile for 5 minutes.
-
-
Flow Rate: 0.25 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray.
-
Source Temperature: 350°C.
-
Capillary Voltage: -4.2 kV.
-
Detection: Selected Reaction Monitoring (SRM).
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on gingerol analysis.
Table 1: Linearity and Detection Limits for this compound
| Method | Internal Standard | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS | Paeonol | 0.2 - 200 ng/mL | 0.2 ng/mL | 0.5 ng/mL | [1] |
| HPLC-ECD | PAV (Capsaicin Analogue) | 0.1 - 5.0 µg/mL | Not specified | 0.1 µg/mL | [5] |
| UHPLC-MS/MS | Not specified | 2 - 1000 ng/mL | 0.856 ng/mL | 2.727 ng/mL | [4] |
| HPTLC | None | 50 - 500 ng/spot | 12.76 ng/spot | 26.32 ng/spot | [8] |
Table 2: Recovery and Precision Data for Gingerol Analysis
| Method | Analyte | Recovery (%) | Within-Day Coefficient of Variation (%) | Reference |
| LC-MS/MS | This compound | 90.1 - 110.8 | < 6.7 (RSD) | [1] |
| HPLC-ECD | This compound | ≥ 99 | ≤ 5 | [5] |
| HPLC-UV | This compound | 93.6 ± 3.4 | 2.55 | [7] |
Visualizations
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound using an internal standard.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the EGFR/STAT/ERK signaling pathway in cancer cells.[5][6][9]
References
- 1. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of 6-, 8- and 10-Gingerols and 6-Shogaol in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. High-performance liquid chromatographic analysis of 6-gingerol, this compound, 10-gingerol, and 6-shogaol in ginger-containing dietary supplements, spices, teas, and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 8-Gingerol and 6-Gingerol's Bioactivity for Researchers and Drug Development Professionals
An in-depth guide to the comparative anticancer, anti-inflammatory, and antioxidant properties of 8-Gingerol and 6-Gingerol, complete with experimental data and detailed protocols.
Gingerols, the primary pungent components of fresh ginger (Zingiber officinale), have long been recognized for their diverse pharmacological activities. Among the various gingerol analogues, this compound and 6-Gingerol are two of the most abundant and extensively studied. This guide provides a comprehensive comparative analysis of their bioactivities, focusing on their potential as therapeutic agents in cancer, inflammation, and oxidative stress. The information presented is curated for researchers, scientists, and professionals in drug development, offering a clear comparison of their efficacy supported by experimental data and detailed methodologies.
Quantitative Comparison of Bioactivities
To facilitate a direct comparison of the biological potency of this compound and 6-Gingerol, the following tables summarize key quantitative data from various in vitro studies. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
Anticancer Activity
The cytotoxic effects of this compound and 6-Gingerol have been evaluated against a range of cancer cell lines. The IC50 values provide a quantitative measure of their potency in inhibiting cancer cell proliferation.
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound | HCT116 (Colon Cancer) | CCK-8 | 77.4 ± 4.70 (48h) | [1] |
| DLD1 (Colon Cancer) | CCK-8 | 53.7 ± 2.24 (48h) | [1] | |
| 6-Gingerol | HCT15 (Colon Cancer) | MTT | 100 | [2] |
| L929 (Fibrosarcoma) | MTT | 102 | [2] | |
| Raw 264.7 (Macrophage) | MTT | 102 | [2] | |
| A549 (Lung Cancer) | Cell Viability | ~200 | [3] | |
| H460 (Lung Cancer) | Cell Viability | ~200 | [3] | |
| OVCAR-3 (Ovarian Cancer) | Colorimetric | 79.66 ± 8.63 | [4] | |
| SW-480 (Colon Cancer) | MTT | 205 | [5] | |
| HCT-116 (Colon Cancer) | Growth Inhibition | ~150 | [6][7] | |
| A431 (Skin Cancer) | MTT | 81.46 µg/mL | [8] | |
| MCF-7 (Breast Cancer) | MTT | 40.8 µg/mL | [9] | |
| Panc-1 (Pancreatic Cancer) | MTT | 61.5 µg/mL | [9] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used, cell line, and incubation time.
Antioxidant Activity
The antioxidant potential of this compound and 6-Gingerol is crucial to their protective effects against oxidative stress-related diseases. The following table compares their free radical scavenging activities.
| Compound | Radical | Assay | IC50 Value (µM) | Reference |
| This compound | DPPH | Radical Scavenging | 19.47 | [10] |
| Superoxide | Radical Scavenging | 2.5 | [10] | |
| Hydroxyl | Radical Scavenging | 1.97 | [10] | |
| 6-Gingerol | DPPH | Radical Scavenging | 26.3 | [10] |
| Superoxide | Radical Scavenging | 4.05 | [10] | |
| Hydroxyl | Radical Scavenging | 4.62 | [10] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound and 6-Gingerol have demonstrated significant anti-inflammatory properties. While direct IC50 values for anti-inflammatory markers are not as commonly reported in a comparative context, their mechanisms of action provide insight into their potential. Both compounds have been shown to inhibit key inflammatory mediators. For instance, 6-gingerol has been reported to inhibit COX-2 activity.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by these gingerols is fundamental to their therapeutic application.
This compound: Targeting the EGFR/STAT/ERK Pathway in Colorectal Cancer
This compound has been shown to exert its anticancer effects in colorectal cancer by inhibiting the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling components, Signal Transducer and Activator of Transcription (STAT) and Extracellular Signal-regulated Kinase (ERK).[1][11] This inhibition leads to cell cycle arrest and apoptosis.
Caption: this compound inhibits the EGFR/STAT/ERK signaling pathway.
6-Gingerol: Modulating Apoptosis and Cell Cycle
6-Gingerol has been demonstrated to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[12][13] Its mechanisms often involve the modulation of key regulatory proteins in these processes. For example, in some cancer cells, 6-Gingerol treatment leads to an arrest in the G2 or S phase of the cell cycle.[12]
Caption: 6-Gingerol induces cell cycle arrest and apoptosis.
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments used to evaluate the bioactivities of this compound and 6-Gingerol.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or 6-Gingerol for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for cytotoxicity.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of antioxidants.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the gingerol compounds to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the desired concentrations of gingerols for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., EGFR, p-EGFR, STAT, p-STAT, ERK, p-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and 6-Gingerol exhibit significant anticancer, antioxidant, and anti-inflammatory properties, making them promising candidates for further investigation in drug discovery and development. The quantitative data presented in this guide suggests that this compound may possess slightly more potent antioxidant activity, while the anticancer efficacy appears to be cell-line dependent for both compounds. The detailed experimental protocols and pathway diagrams provide a solid foundation for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of these fascinating natural compounds.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Effects of 6-Gingerol through Downregulating Iron Transport and PD-L1 Expression in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The inhibitory effect of 6-gingerol and cisplatin on ovarian cancer and antitumor activity: In silico, in vitro, and in vivo [frontiersin.org]
- 5. [6]-Gingerol Induces Caspase-Dependent Apoptosis and Prevents PMA-Induced Proliferation in Colon Cancer Cells by Inhibiting MAPK/AP-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Growth Inhibitory Effects on Human Cancer Cells and Anti-Inflammatory Potency of Shogaols from Zingiber officinale Relative to Gingerols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased growth inhibitory effects on human cancer cells and anti-inflammatory potency of shogaols from Zingiber officinale relative to gingerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. archivepp.com [archivepp.com]
- 10. researchgate.net [researchgate.net]
- 11. 8‑Gingerol regulates colorectal cancer cell proliferation and migration through the EGFR/STAT/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Gingerol Mediates its Anti Tumor Activities in Human Oral and Cervical Cancer Cell Lines through Apoptosis and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [6]-Gingerol induces Caspase-Dependent Apoptosis in Bladder Cancer cells via MAPK and ROS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In-Vivo Anti-inflammatory Effects of 8-Gingerol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vivo anti-inflammatory performance of 8-Gingerol against other ginger-derived compounds, supported by experimental data from preclinical studies. We will delve into detailed experimental protocols and the underlying signaling pathways, offering a comprehensive resource for researchers investigating novel anti-inflammatory therapeutics.
Performance Comparison of this compound and Alternatives
This compound has demonstrated significant anti-inflammatory effects in various in-vivo models. Its performance, when compared to its structural analogs, varies depending on the specific inflammatory condition being studied. Below are summaries of its efficacy in two distinct models: Dextran Sulfate Sodium (DSS)-Induced Colitis and Hemorrhagic Shock-Induced Acute Lung Injury.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
In a mouse model of DSS-induced colitis, this compound was compared with other gingerols (6-gingerol and 10-gingerol) and their dehydrated counterparts, shogaols (6-shogaol, 8-shogaol, and 10-shogaol). The results indicate that while all tested compounds exhibited anti-inflammatory properties, the shogaol derivatives, particularly 10-shogaol, showed the most potent effects in mitigating clinical symptoms and reducing pro-inflammatory cytokine levels.[1][2]
| Compound (30 mg/kg) | Change in Body Weight (%) | Disease Activity Index (DAI) | Serum TNF-α (% reduction vs. DSS) | Serum IL-1β (% reduction vs. DSS) | Serum IL-6 (% reduction vs. DSS) |
| This compound | Attenuated loss | Significantly reduced | Significant reduction | Significant reduction | Significant reduction |
| 6-Gingerol | Attenuated loss | Significantly reduced | Significant reduction | Significant reduction | Significant reduction |
| 10-Gingerol | Attenuated loss | Significantly reduced | Significant reduction | Significant reduction | Significant reduction |
| 6-Shogaol | More effective attenuation | More significant reduction | Significant reduction | Significant reduction | Significant reduction |
| 8-Shogaol | More effective attenuation | More significant reduction | Significant reduction | Significant reduction | Significant reduction |
| 10-Shogaol | Most effective attenuation | Most significant reduction | Most significant reduction | Most significant reduction | Most significant reduction |
Note: Specific quantitative values for percentage reduction in cytokines were not available in the cited literature, but the relative efficacy is indicated.
Hemorrhagic Shock-Induced Acute Lung Injury Model
| Treatment Group | Lung Wet/Dry Ratio | BALF TNF-α (pg/mL) | BALF IL-6 (pg/mL) | Lung p-P38/P38 Ratio | Lung p-ERK/ERK Ratio |
| Sham | ~4.2 | ~50 | ~40 | ~0.2 | ~0.3 |
| Hemorrhagic Shock (HS) | ~6.8 | ~250 | ~200 | ~0.8 | ~0.9 |
| HS + this compound (15 mg/kg) | ~5.5 | ~150 | ~120 | ~0.5 | ~0.6 |
| HS + this compound (30 mg/kg) | ~4.8 | ~100 | ~80 | ~0.3 | ~0.4 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in-vivo experiments cited in this guide.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to induce an acute or chronic colitis that mimics human inflammatory bowel disease.
Objective: To induce colitis in mice to evaluate the anti-inflammatory effects of this compound and its alternatives.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000)
-
This compound, 6-Gingerol, 10-Gingerol, 6-Shogaol, 8-Shogaol, 10-Shogaol (dissolved in a suitable vehicle)
-
Standard laboratory animal diet and water
Procedure:
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week before the experiment.
-
Induction of Colitis: Administer 5% (w/v) DSS in the drinking water for 8 consecutive days.[2] The control group receives regular drinking water.
-
Test Compound Administration: Orally administer the gingerol and shogaol derivatives (30 mg/kg) for two weeks prior to and during the DSS treatment.[2]
-
Monitoring: Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the experimental period, euthanize the mice and collect blood samples for cytokine analysis. Excise the colon to measure its length and for histological examination.
Hemorrhagic Shock-Induced Acute Lung Injury in Rats
This model simulates the systemic inflammatory response and subsequent organ damage that occurs after severe blood loss.
Objective: To induce acute lung injury in rats via hemorrhagic shock to assess the protective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., pentobarbital sodium)
-
Polyethylene catheters
-
Heparinized saline
-
This compound (dissolved in a suitable vehicle)
-
Ringer's lactate solution
Procedure:
-
Anesthesia and Catheterization: Anesthetize the rats and surgically place catheters in the femoral artery and vein for blood pressure monitoring, blood withdrawal, and fluid resuscitation.
-
Induction of Hemorrhagic Shock: Induce hemorrhagic shock by withdrawing blood through the arterial catheter to achieve and maintain a mean arterial pressure (MAP) of 30-35 mmHg for 60 minutes.
-
Treatment: Administer this compound (15 or 30 mg/kg) via intraperitoneal injection 30 minutes before resuscitation.[5]
-
Resuscitation: Resuscitate the animals by infusing the shed blood and an equal volume of Ringer's lactate solution.
-
Monitoring and Sample Collection: Monitor physiological parameters for 2 hours after resuscitation. Subsequently, euthanize the rats and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis of inflammatory markers and protein expression.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response, regulating the production of pro-inflammatory cytokines and enzymes.
Experimental Workflow for In-Vivo Anti-inflammatory Assessment
Caption: Workflow for in-vivo validation of anti-inflammatory compounds.
This compound's Modulation of the MAPK Signaling Pathway
The MAPK pathway, including the key kinases p38 and ERK, is activated by inflammatory stimuli, leading to the transcription of inflammatory genes. This compound has been shown to inhibit the phosphorylation of both p38 and ERK, thereby downregulating the inflammatory cascade.[3]
Caption: this compound inhibits p38 and ERK phosphorylation in the MAPK pathway.
This compound's Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies have shown that gingerols, including this compound, can suppress NF-κB activation.[1][2]
Caption: Gingerols inhibit NF-κB activation by suppressing IKK.
References
- 1. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of this compound, a potent constituent of ginger, on acute lung injury following hemorrhagic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective effect of this compound, a potent constituent of ginger, on acute lung injury following hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Gingerol vs. 6-Shogaol: A Comparative Analysis of Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of two prominent bioactive compounds found in ginger (Zingiber officinale): 8-Gingerol and 6-Shogaol. The following sections present quantitative data from various experimental assays, detailed methodologies for these experiments, and an overview of the cellular mechanisms involved, offering a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Quantitative Comparison of Antioxidant Potential
The antioxidant activities of this compound and 6-Shogaol have been evaluated using multiple in vitro assays. The data, summarized below, consistently demonstrates that 6-Shogaol possesses a more potent free radical scavenging ability across various models compared to this compound. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
| Antioxidant Assay | This compound (IC50 in µM) | 6-Shogaol (IC50 in µM) | Reference |
| DPPH Radical Scavenging | 19.47 | 8.05 | [1] |
| Superoxide Radical Scavenging | 2.5 | 0.85 | [1] |
| Hydroxyl Radical Scavenging | 1.97 | 0.72 | [1] |
Studies have consistently shown that shogaols, which are dehydration products of gingerols, exhibit enhanced biological activities, including antioxidant effects.[2] The superior antioxidant potential of 6-Shogaol is often attributed to the presence of an α,β-unsaturated ketone moiety in its chemical structure, which is absent in gingerols.[1][3][4][5]
Cellular Antioxidant Mechanisms and Signaling Pathways
Both this compound and 6-Shogaol exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the cellular antioxidant defense system. A key pathway implicated for both compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.
This compound has been shown to ameliorate oxidative stress by increasing the expression of antioxidant indicators like superoxide dismutase (SOD) and glutathione (GSH), while decreasing markers of oxidative damage such as malondialdehyde (MDA) and reactive oxygen species (ROS).[6] These effects are associated with the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Nrf2/HO-1 pathways.[6] Similarly, 6-Shogaol is a potent inducer of the Nrf2/antioxidant response element (ARE) pathway, which is regulated by upstream kinases including p38 MAPK and PI3K/Akt.[7][8] Activation of this pathway leads to the increased expression of antioxidant enzymes, thereby protecting cells from oxidative damage.
Experimental Protocols
The following are detailed methodologies for common in vitro antioxidant assays used to evaluate and compare compounds like this compound and 6-Shogaol.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.
Methodology:
-
A stock solution of the test compound (e.g., this compound or 6-Shogaol) is prepared in a suitable solvent, such as methanol or ethanol.[9]
-
Serial dilutions of the test compound are prepared to obtain a range of concentrations.
-
A solution of DPPH (typically 0.1 mM) is prepared in the same solvent.[9][10]
-
In a test tube or microplate well, a specific volume of each concentration of the test compound is mixed with a fixed volume of the DPPH solution.[11]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[9][10]
-
The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.[9][11]
-
A control is prepared containing the solvent and the DPPH solution, without the test compound.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the pre-formed radical, causing a decolorization that is measured spectrophotometrically.
Methodology:
-
The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[12]
-
The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical.[9][12]
-
Before the assay, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][12]
-
Aliquots of the test compound at various concentrations are added to the diluted ABTS•+ solution.
-
The mixture is incubated for a specific time (e.g., 30 minutes) at room temperature in the dark.[9]
-
The absorbance is measured at 734 nm.
-
The scavenging activity is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
Methodology:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.[12][13]
-
The FRAP reagent is warmed to 37°C before use.[12]
-
A small volume of the test sample is mixed with a larger volume of the FRAP reagent.[12]
-
The mixture is incubated at 37°C for a set time (e.g., 30 minutes).[9][12]
-
The absorbance of the resulting blue-colored solution is measured at 593 nm.[11][12]
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.
Conclusion
The experimental data overwhelmingly indicates that 6-Shogaol is a more potent antioxidant than this compound . This is evident from its lower IC50 values in various radical scavenging assays, including DPPH, superoxide, and hydroxyl radical tests. The enhanced activity of 6-Shogaol is structurally attributed to its α,β-unsaturated ketone moiety. Both compounds contribute to cellular antioxidant defense by activating the Nrf2/HO-1 signaling pathway, thereby upregulating the expression of protective antioxidant enzymes. This comparative guide provides foundational data and methodologies for researchers investigating the therapeutic potential of these ginger-derived compounds in conditions associated with oxidative stress.
References
- 1. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protective effect of this compound, a potent constituent of ginger, on acute lung injury following hemorrhagic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Shogaol-Rich Extract from Ginger Up-Regulates the Antioxidant Defense Systems in Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. phcogcommn.org [phcogcommn.org]
- 11. zivak.com [zivak.com]
- 12. Antioxidant Properties of Dried Ginger (Zingiber officinale Roscoe) var. Bentong - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Ginger's Bioactive Compounds: A Comparative Guide to Gingerols and Shogaols
A deep dive into the structure-activity relationships of gingerols and shogaols reveals key insights for researchers and drug development professionals. This guide provides a comparative analysis of their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data and detailed methodologies.
Ginger, the rhizome of Zingiber officinale, has long been recognized for its medicinal properties, attributed to its rich composition of bioactive phenolic compounds. Among these, gingerols and their dehydrated counterparts, shogaols, are the most prominent and extensively studied. Understanding the nuances of their chemical structures is paramount to unlocking their therapeutic potential. The primary structural difference lies in the side chain: gingerols possess a β-hydroxy ketone moiety, while shogaols feature an α,β-unsaturated ketone. This seemingly minor variation significantly impacts their biological activity.
Comparative Biological Activities: A Quantitative Overview
The efficacy of gingerols and shogaols has been quantified across various biological assays. The following tables summarize the key findings, presenting the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value denotes a higher potency.
Antioxidant Activity
The antioxidant capacity of these compounds is crucial for combating oxidative stress, a key factor in numerous chronic diseases. Shogaols, particularly 6-shogaol, consistently demonstrate superior free radical scavenging activity compared to their gingerol precursors.[1][2] This enhanced activity is largely attributed to the α,β-unsaturated ketone moiety in shogaols.[3]
| Compound | DPPH Radical Scavenging IC50 (µM) | Superoxide Radical Scavenging IC50 (µM) | Hydroxyl Radical Scavenging IC50 (µM) |
| [4]-Gingerol | 26.3[1][2] | 4.05[1][2] | 4.62[1][2] |
| -Gingerol | 19.47[1][2] | 2.5[1][2] | 1.97[1][2] |
| [5]-Gingerol | 10.47[1][2] | 1.68[1][2] | 1.35[1][2] |
| [4]-Shogaol | 8.05[1][2] | 0.85[1][2] | 0.72[1][2] |
A general trend observed is that antioxidant activity increases with the length of the alkyl chain in gingerols.[1]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the anti-inflammatory properties of ginger compounds are of significant interest. Shogaols have been shown to be more potent inhibitors of inflammatory mediators than gingerols.[6] For instance,[4]-shogaol is a more effective inhibitor of nitric oxide (NO) and prostaglandin E2 (PGE2) production, key players in the inflammatory cascade.
| Compound | Target | Cell Line | IC50 (µM) |
| [4]-Gingerol | Nitric Oxide (NO) Production | RAW 264.7 | ~35[7] |
| [4]-Shogaol | Nitric Oxide (NO) Production | RAW 264.7 | ~5[7] |
| -Shogaol | COX-2 Inhibition | - | 17.5 |
| [5]-Shogaol | COX-2 Inhibition | - | 7.5 |
| [5]-Gingerol | COX-2 Inhibition | - | 32.0 |
Anticancer Activity
The potential of gingerols and shogaols in cancer therapy is an active area of research. Studies have shown that shogaols exhibit stronger growth inhibitory effects on various cancer cell lines compared to gingerols.[6] The IC50 values for cell viability are significantly lower for shogaols, indicating their superior cytotoxic potential against cancer cells.
| Compound | Cell Line | IC50 (µM) |
| [4]-Gingerol | H-1299 (Human Lung Cancer) | ~150[6] |
| [4]-Shogaol | H-1299 (Human Lung Cancer) | ~8[6] |
| [4]-Gingerol | HCT-116 (Human Colon Cancer) | >200[6] |
| [4]-Shogaol | HCT-116 (Human Colon Cancer) | ~15[6] |
| -Gingerol | HCT-116 (Human Colon Cancer) | ~100[6] |
| -Shogaol | HCT-116 (Human Colon Cancer) | ~12[6] |
| [5]-Gingerol | HCT-116 (Human Colon Cancer) | ~60[6] |
| [5]-Shogaol | HCT-116 (Human Colon Cancer) | ~10[6] |
Key Signaling Pathways Modulated by Gingerols and Shogaols
The biological effects of gingerols and shogaols are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anti-inflammatory Signaling
Gingerols and shogaols exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. Shogaols, in particular, have been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory genes like COX-2 and iNOS.
Caption: Shogaols inhibit the NF-κB signaling pathway.
Anticancer Signaling
In the context of cancer, both gingerols and shogaols have been shown to interfere with pro-survival signaling pathways like PI3K/Akt/mTOR and MAPK pathways. By inhibiting these pathways, they can induce apoptosis (programmed cell death) in cancer cells.
Caption: Gingerols and Shogaols inhibit pro-survival pathways.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Workflow:
Caption: Workflow for the DPPH antioxidant assay.
Methodology:
-
A fresh solution of DPPH (0.1 mM) in methanol is prepared.
-
Various concentrations of the test compounds (gingerols or shogaols) are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance, which corresponds to the reduction of DPPH by the antioxidant, is recorded.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.
Workflow:
Caption: Workflow for the COX-2 inhibition assay.
Methodology:
-
A reaction mixture containing purified COX-2 enzyme, heme, and a suitable buffer is prepared.
-
The test compound (gingerol or shogaol) at various concentrations is pre-incubated with the enzyme mixture for 5 minutes at 25°C.
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time and is then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (gingerols or shogaols) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
The structure-activity relationship of gingerols and shogaols provides a compelling case for their therapeutic potential. The presence of the α,β-unsaturated ketone moiety in shogaols consistently confers greater potency in antioxidant, anti-inflammatory, and anticancer activities compared to their gingerol analogues. Furthermore, the length of the alkyl side chain in gingerols influences their biological efficacy. This comparative guide, with its quantitative data and detailed experimental protocols, serves as a valuable resource for researchers and professionals in the field of drug discovery and development, paving the way for further exploration and utilization of these potent natural compounds.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. 6-Gingerol, an active compound of ginger, attenuates NASH-HCC progression by reprogramming tumor-associated macrophage via the NOX2/Src/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increased Growth Inhibitory Effects on Human Cancer Cells and Anti-Inflammatory Potency of Shogaols from Zingiber officinale Relative to Gingerols - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 8-Gingerol and Other Natural Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. Among these, 8-Gingerol, a key bioactive component of ginger, has garnered significant attention for its potent anti-inflammatory properties. This guide provides a comprehensive head-to-head comparison of this compound with other well-researched natural anti-inflammatory compounds: curcumin, resveratrol, and quercetin. The following sections present a detailed analysis of their comparative efficacy, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular pathways.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of these natural compounds is often quantified by their ability to inhibit key inflammatory mediators and enzymes. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) for cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade, and the inhibition of major pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Target | Cell Line/System | Stimulus | IC50 / Inhibition | Reference |
| This compound | COX-2 | Purified human recombinant COX-2 | Arachidonic Acid | IC50: 10 µM | [1] |
| TNF-α | Rat Serum (in vivo) | Dextran Sulfate Sodium | Significant reduction | [2] | |
| IL-1β | Rat Serum (in vivo) | Dextran Sulfate Sodium | Significant reduction | [2] | |
| Curcumin | COX-2 | LPS-induced RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Potent inhibition | [3] |
| TNF-α | LPS-stimulated RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Significant reduction at 10 µM | [4] | |
| IL-6 | LPS-stimulated RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Potent inhibition | [3] | |
| Nitric Oxide (NO) | LPS-induced RAW 264.7 macrophages | Lipopolysaccharide (LPS) | IC50: 11.0 ± 0.59 μM | [5] | |
| Resveratrol | TNF-α | LPS-induced RAW264.7 cells | Lipopolysaccharide (LPS) | Significant reduction at 2, 4, and 8 μmol/L | [6] |
| IL-6 | LPS-induced RAW264.7 cells | Lipopolysaccharide (LPS) | Significant reduction at 2, 4, and 8 μmol/L | [6] | |
| IL-6 | A23187/fMLP-stimulated mouse peritoneal macrophages | A23187/fMLP | Dose-dependent inhibition (5 x 10⁻⁶ to 4 x 10⁻⁵ mol/L) | [7] | |
| Quercetin | TNF-α | PMA/Ca²⁺ ionophore-stimulated PBMCs | PMA/Ca²⁺ ionophore | Significant decrease at 1, 5, 10, and 50 μM | [8] |
| IL-6 | IL-1β-stimulated ARPE-19 cells | Interleukin-1β (IL-1β) | Significant inhibition at 20 µM | [9] | |
| IL-8 | IL-1β-stimulated ARPE-19 cells | Interleukin-1β (IL-1β) | Significant inhibition at 20 µM | [9] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound, curcumin, resveratrol, and quercetin are primarily mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in the transcriptional regulation of a vast array of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. All four natural compounds discussed herein have been shown to inhibit NF-κB activation at various points in this pathway.
MAPK Signaling Pathway
The MAPK signaling cascade is another critical regulator of the inflammatory response. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors such as AP-1. The three major MAPK subfamilies involved in inflammation are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli results in the expression of various pro-inflammatory genes. This compound, curcumin, resveratrol, and quercetin have all been demonstrated to interfere with MAPK signaling, contributing to their anti-inflammatory effects.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, this section outlines the detailed methodologies for key experiments used to assess the anti-inflammatory properties of these natural compounds.
General Experimental Workflow for Screening Anti-inflammatory Compounds
The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory potential of natural compounds.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.
-
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate. The inhibition of this activity is directly proportional to the inhibition of COX.
-
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Test compounds (this compound, curcumin, etc.) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of the test compound or vehicle control to the wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings may be taken over a period of 5-10 minutes.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Nitric Oxide (NO) Synthase (iNOS) Inhibition Assay
This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, by iNOS in cultured cells.
-
Principle: The amount of NO produced by cells is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Lipopolysaccharide (LPS) to induce iNOS expression.
-
Test compounds.
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Sodium nitrite standard solution.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition and calculate the IC50 value.
-
Cytokine Production Assay (ELISA)
This assay quantifies the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids.
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the capture antibody. A second, biotinylated detection antibody that also recognizes the cytokine is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of cytokine present.
-
Materials:
-
Commercially available ELISA kit for the specific cytokine (e.g., human TNF-α, mouse IL-6).
-
Cell culture supernatants from cells treated with inflammatory stimuli and test compounds.
-
Wash buffer.
-
Assay diluent.
-
Stop solution.
-
96-well microplate pre-coated with capture antibody.
-
Microplate reader.
-
-
Procedure:
-
Prepare standards and samples according to the kit instructions.
-
Add standards and samples to the appropriate wells of the microplate and incubate.
-
Wash the wells to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add the streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
Conclusion
This comparative guide highlights the potent anti-inflammatory properties of this compound, curcumin, resveratrol, and quercetin. While all four compounds demonstrate significant inhibitory effects on key inflammatory pathways and mediators, their specific potencies and mechanisms of action can vary. This compound shows promising selective inhibition of COX-2. Curcumin and resveratrol exhibit broad-spectrum anti-inflammatory activity, effectively targeting multiple components of the inflammatory cascade. Quercetin also demonstrates robust inhibition of pro-inflammatory cytokine production.
The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals. Further head-to-head studies under standardized conditions are warranted to definitively rank the efficacy of these promising natural compounds and to fully elucidate their therapeutic potential in the management of inflammatory diseases.
References
- 1. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Effects of 6-Gingerol, this compound, and 10-Gingerol on Dextran Sulfate Sodium-Induced Acute Ulcerative Colitis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin abrogates LPS-induced pro-inflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apjai-journal.org [apjai-journal.org]
- 6. phcog.com [phcog.com]
- 7. Inhibitory effect of resveratrol on interleukin 6 release by stimulated peritoneal macrophages of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Binding Affinity of 8-Gingerol to Specific Molecular Targets: A Comparative Guide
This guide provides an objective comparison of the binding affinity of 8-Gingerol to various molecular targets, supported by available experimental and computational data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a common strategy for anti-inflammatory drugs. Several studies have investigated the potential of ginger-derived compounds, including this compound, as COX-2 inhibitors.
Comparative Binding Affinity Data
The following table summarizes the inhibitory activity of this compound and related compounds against COX-2. The data is primarily presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate greater potency.
| Compound | Molecular Target | Assay Type | IC50 Value (µM) | Alternative Compound | Alternative's IC50 (µM) |
| This compound | COX-2 | Cell-based | 10[1] | 6-Shogaol | 2.1[1] |
| 10-Gingerol | COX-2 | Cell-based | 32[1][2] | 10-Shogaol | 7.5[1][2] |
| 8-Shogaol | COX-2 | Cell-based | 17.5[1][2][3] | - | - |
| This compound | COX-2 | In silico (Molecular Docking) | Binding Energy: -340.3 cal/mol[4] | - | - |
Note: The in silico data provides a theoretical estimation of binding affinity, while the IC50 values are derived from experimental assays.
Experimental Protocols
COX-2 Inhibition Assay (Cell-based):
The inhibitory activity of ginger-derived compounds on COX-2 is often determined using a cell-based assay. While specific protocols can vary between laboratories, a general methodology involves the following steps:
-
Cell Culture: A suitable cell line that expresses COX-2, such as a macrophage cell line, is cultured under standard conditions.
-
Induction of COX-2 Expression: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of the COX-2 enzyme.
-
Treatment with Test Compounds: The cells are then treated with various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included.
-
Arachidonic Acid Addition: Arachidonic acid, the substrate for COX-2, is added to the cells.
-
Measurement of Prostaglandin E2 (PGE2) Production: The amount of PGE2 produced by the cells is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
IC50 Calculation: The concentration of the test compound that causes a 50% reduction in PGE2 production compared to the vehicle control is determined as the IC50 value.
COX-2 Signaling Pathway
The following diagram illustrates the role of COX-2 in the inflammatory signaling cascade and its inhibition by compounds like this compound.
Caption: COX-2 signaling pathway and inhibition by this compound.
Transient Receptor Potential Vanilloid 1 (TRPV1)
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin, the pungent component of chili peppers. Activation of TRPV1 is associated with the sensation of pain.
Comparative Binding Affinity Data
This compound has been identified as an agonist of the TRPV1 channel. The following table compares its activity with capsaicin, a well-known TRPV1 agonist. The data is presented as EC50 values, which represent the concentration of the compound that produces 50% of the maximum possible response.
| Compound | Molecular Target | Assay Type | EC50 Value (µM) | Alternative Compound | Alternative's EC50 (µM) |
| This compound | TRPV1 | Calcium Imaging | 5.0[3] | Capsaicin | 0.1 ± 0.003[5] |
Experimental Protocols
TRPV1 Activation Assay (Calcium Imaging):
The activation of TRPV1 by compounds like this compound is commonly assessed using calcium imaging techniques in cells engineered to express the TRPV1 channel. A typical workflow is as follows:
-
Cell Culture: A suitable host cell line, such as HEK293 cells, is transiently or stably transfected with a plasmid encoding the TRPV1 channel.
-
Fluorescent Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in fluorescence intensity upon binding to intracellular calcium.
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or a plate reader.
-
Application of Test Compound: A solution containing this compound or a control compound (e.g., capsaicin) is added to the cells.
-
Measurement of Calcium Influx: The change in intracellular calcium concentration is monitored by measuring the increase in fluorescence intensity over time.
-
EC50 Calculation: Dose-response curves are generated by testing a range of compound concentrations, and the EC50 value is calculated as the concentration that elicits a half-maximal response.
TRPV1 Signaling Pathway
The diagram below illustrates the activation of the TRPV1 channel by this compound, leading to cation influx and downstream signaling.
Caption: TRPV1 channel activation by this compound.
Angiotensin-Converting Enzyme (ACE)
Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. ACE inhibitors are a class of drugs widely used to treat hypertension. In silico studies have suggested that this compound may act as an ACE inhibitor.
Comparative Binding Affinity Data (In Silico)
The following data is based on molecular docking studies, which predict the binding affinity between a ligand (this compound) and a protein (ACE). The binding energy represents the theoretical strength of the interaction. More negative values suggest a more favorable binding.
| Compound | Molecular Target | Assay Type | Binding Energy (cal/mol) |
| This compound | ACE | Molecular Docking | -302.9[6] |
Note: This data is predictive and requires experimental validation to confirm the ACE inhibitory activity of this compound.
Experimental Protocols
Molecular Docking of this compound with ACE:
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The general steps for docking this compound with ACE are:
-
Protein and Ligand Preparation: The 3D structure of the ACE protein is obtained from a protein database (e.g., Protein Data Bank, PDB ID: 3bkk). The 3D structure of this compound is obtained from a chemical database (e.g., PubChem, CID: 168114).[6][7]
-
Docking Simulation: A docking software (e.g., Discovery Studio Client 4.1) is used to predict the binding pose of this compound within the active site of ACE.[6][7]
-
Binding Energy Calculation: The software calculates the binding energy, which estimates the affinity of the interaction.
-
Interaction Analysis: The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of ACE are analyzed.[6][7]
In Silico Experimental Workflow for ACE Inhibition
The following diagram outlines the workflow for the in silico analysis of this compound's interaction with ACE.
Caption: In silico workflow for predicting this compound's binding to ACE.
References
- 1. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ejournal.uin-suka.ac.id [ejournal.uin-suka.ac.id]
- 5. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journal.uhamka.ac.id [journal.uhamka.ac.id]
A Comparative Analysis of the Immunosuppressive Properties of 6-Gingerol and 8-Gingerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the immunosuppressive effects of two prominent bioactive compounds found in ginger, 6-Gingerol and 8-Gingerol. The following sections detail their differential impacts on key immune processes, supported by experimental data, and outline the methodologies employed in these studies.
Comparative Immunosuppressive Activity
Emerging research indicates that while both 6-Gingerol and this compound possess immunomodulatory properties, this compound generally exhibits more potent immunosuppressive effects, particularly concerning T-lymphocyte activity.[1][2][3]
In Vitro Studies: T-Lymphocyte Proliferation and Function
A key differentiator between the two compounds lies in their impact on T-cell activation and proliferation. While both compounds inhibit T-lymphocyte DNA synthesis and interferon-γ (IFN-γ) production, their effects on other critical aspects of T-cell function diverge. Notably, this compound, along with 10-Gingerol, has been shown to be a more potent inhibitor of T-lymphocyte proliferation than 6-Gingerol.[1][2][3] Furthermore, only this compound inhibits the synthesis of Interleukin-2 (IL-2) and the expression of the T-cell activation markers CD25 and CD69.[1][3]
The differential response to exogenous IL-2 further highlights their distinct mechanisms. In the presence of 6-Gingerol, the addition of external IL-2 can still promote T-lymphocyte proliferation.[1][3] Conversely, T-lymphocytes treated with this compound do not show a significant increase in proliferation when exposed to exogenous IL-2, suggesting that this compound may interfere with IL-2 receptor signaling.[1][3]
In Vivo Studies: Humoral and Cellular Immunity
In vivo studies in mice provide further evidence for the immunosuppressive capabilities of this compound. In an ovalbumin (OVA)-immunized mouse model, administration of this compound at doses of 50 and 100 mg/kg resulted in a significant reduction in OVA-specific IgG, IgG1, and IgG2b antibody levels, indicating a suppression of the humoral immune response.[1][2][4][5] This was accompanied by a decrease in the percentage of CD19+ B cells and CD3+ T cells.[1][2][4][5] These findings suggest that this compound can effectively suppress both humoral and cellular immune responses in vivo.[1][2][4][5]
Studies involving 6-Gingerol in animal models have also demonstrated its immunomodulatory effects. For instance, in a model of experimental autoimmune encephalomyelitis, 6-Gingerol treatment was associated with a reduction in inflammatory cell infiltration in the spleen and central nervous system, as well as decreased production of IL-17 and GM-CSF.[6] In a dextran sulfate sodium-induced colitis model in rats, both 6-Gingerol and this compound, administered at 30 mg/kg/day, showed a relatively equal and strong efficacy in attenuating the disease by reducing inflammatory cytokines like TNF-α and IL-1β.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative and individual studies on 6-Gingerol and this compound.
| Parameter | 6-Gingerol | This compound | Reference(s) |
| T-Lymphocyte Proliferation | Inhibits | More potent inhibitor than 6-Gingerol | [1][2][3] |
| IFN-γ Synthesis | Inhibits | Inhibits | [1][3] |
| IL-2 Synthesis | No significant inhibition | Inhibits | [1][3] |
| CD25/CD69 Expression | No significant inhibition | Inhibits | [1][3] |
| Response to Exogenous IL-2 | Proliferation enhanced | Proliferation not significantly increased | [1][3] |
Table 1: Comparison of In Vitro Effects on T-Lymphocytes
| Study Model | Compound | Dosage | Key Findings | Reference(s) |
| Ovalbumin-Immunized Mice | This compound | 50 and 100 mg/kg | - Decreased percentage of CD19+ B cells and CD3+ T cells- Reduced OVA-specific IgG, IgG1, and IgG2b levels | [1][2][4][5] |
| Experimental Autoimmune Encephalomyelitis | 6-Gingerol | 10 mg/kg/day | - Reduced inflammatory cell infiltration- Decreased IL-17 and GM-CSF production | [6] |
| DSS-Induced Colitis in Rats | 6-Gingerol | 30 mg/kg/day | - Attenuated colitic symptoms- Reduced serum TNF-α and IL-1β | [7] |
| DSS-Induced Colitis in Rats | This compound | 30 mg/kg/day | - Attenuated colitic symptoms- Reduced serum TNF-α and IL-1β | [7] |
Table 2: Summary of In Vivo Immunosuppressive Effects
Signaling Pathway Modulation
A significant mechanism underlying the immunosuppressive and anti-inflammatory effects of gingerols is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][8][9][10][11][12] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Both 6-Gingerol and this compound have been shown to interfere with the activation of this pathway, although the specific molecular targets may vary.
For 6-Gingerol, studies have suggested that it can inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[11] This is potentially mediated through the inhibition of upstream kinases such as p38 MAP kinase.[8][11]
Caption: NF-κB pathway inhibition by Gingerols.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of 6-Gingerol and this compound.
In Vitro Splenocyte Proliferation Assay
-
Objective: To assess the effect of gingerols on the proliferation of immune cells in vitro.
-
Cell Source: Spleens are harvested from mice (e.g., BALB/c).
-
Cell Preparation: A single-cell suspension of splenocytes is prepared by mechanical disruption of the spleen, followed by lysis of red blood cells.
-
Cell Culture: Splenocytes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of 6-Gingerol or this compound.
-
Stimulation: T-cell and B-cell mitogens are added to stimulate proliferation. Common mitogens include Concanavalin A (ConA) for T-cells and Lipopolysaccharide (LPS) for B-cells.
-
Proliferation Measurement: After a defined incubation period (e.g., 48-72 hours), cell proliferation is quantified using methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation: Measures DNA synthesis in proliferating cells.
-
-
Data Analysis: The proliferation in gingerol-treated groups is compared to the untreated control group to determine the inhibitory effect.
In Vivo Immunosuppression Model (Ovalbumin Immunization)
-
Objective: To evaluate the in vivo immunosuppressive effects of gingerols on humoral and cellular immune responses.
-
Animal Model: Mice (e.g., BALB/c) are used.
-
Immunization: Mice are immunized with ovalbumin (OVA), often emulsified with an adjuvant (e.g., Freund's complete adjuvant), via subcutaneous or intraperitoneal injection. Booster immunizations may be given.
-
Treatment: Mice are orally or intraperitoneally administered with 6-Gingerol, this compound, or a vehicle control for a specified period.
-
Sample Collection: At the end of the treatment period, blood and spleens are collected.
-
Analysis:
-
Antibody Titer: OVA-specific antibody levels (e.g., IgG, IgG1, IgG2b) in the serum are measured by ELISA.
-
Splenocyte Proliferation: Splenocytes are isolated and re-stimulated in vitro with OVA, ConA, or LPS to assess antigen-specific and non-specific lymphocyte proliferation.
-
Flow Cytometry: The percentages of different immune cell populations in the spleen (e.g., CD3+ T-cells, CD19+ B-cells) are determined by flow cytometry using fluorescently labeled antibodies.
-
-
Data Analysis: The immune parameters of the gingerol-treated groups are compared to the immunized control group.
Caption: Workflow for in vivo immunosuppression studies.
Conclusion
The available evidence suggests that both 6-Gingerol and this compound possess notable immunomodulatory and anti-inflammatory properties. However, this compound appears to be a more potent immunosuppressive agent, particularly in its ability to inhibit T-lymphocyte activation and proliferation and to suppress both humoral and cellular immunity in vivo. Their shared ability to inhibit the NF-κB signaling pathway is a key mechanism underlying these effects. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate their relative potencies and therapeutic potential in the context of immune-mediated diseases.
References
- 1. Differential Inhibition of T Lymphocyte Proliferation and Cytokine Synthesis by [6]-Gingerol, [8]-Gingerol, and [10]-Gingerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppressive Activity of this compound on Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunosuppressive activity of this compound on immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Effects of 6-Gingerol, this compound, and 10-Gingerol on Dextran Sulfate Sodium-Induced Acute Ulcerative Colitis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of 6-gingerol on AMPK- NF-κB axis in high fat diet fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [6]-Gingerol Ameliorates ISO-Induced Myocardial Fibrosis by Reducing Oxidative Stress, Inflammation, and Apoptosis through Inhibition of TLR4/MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Gingerol inhibits Vibrio cholerae-induced proinflammatory cytokines in intestinal epithelial cells via modulation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of 6-, 8-, and 10-Gingerol in Humans
A comprehensive understanding of the pharmacokinetic profiles of bioactive compounds is crucial for their development as therapeutic agents. This guide provides a comparative analysis of the human pharmacokinetics of three major gingerols—6-gingerol, 8-gingerol, and 10-gingerol—derived from the rhizome of ginger (Zingiber officinale). The data presented is based on clinical studies investigating the absorption, metabolism, and elimination of these compounds following oral administration.
Pharmacokinetic Parameters of Gingerol Conjugates
Following oral administration of ginger extract, 6-, 8-, and 10-gingerol are extensively metabolized, primarily through glucuronidation and sulfation. In a key human study, free gingerols were not detectable in the plasma of participants.[1][2][3] Instead, their glucuronide and sulfate conjugates were quantified. The pharmacokinetic parameters for these metabolites were determined after a single oral dose of 2.0 g of a standardized ginger extract.[1][3][4]
| Parameter | 6-Gingerol Conjugates | This compound Conjugates | 10-Gingerol Conjugates |
| Cmax (μg/mL) | 0.85 ± 0.43 | 0.23 ± 0.16 | 0.53 ± 0.40 |
| Tmax (minutes) | 65.6 ± 44.4 | 73.1 ± 29.4 | 75.0 ± 27.8 |
| AUC (μg·hr/mL) | 65.33 ± 44.4 | 18.1 ± 20.3 | 50.1 ± 49.3 |
| Elimination Half-life | < 2 hours | < 2 hours | < 2 hours |
| Data presented as mean ± SE for a 2.0 g dose of ginger extract.[1][3][4] |
The data indicates that upon oral administration, 6-gingerol conjugates reach the highest maximum concentration (Cmax) in the plasma, followed by 10-gingerol and then this compound conjugates. The time to reach maximum concentration (Tmax) is similar for all three gingerol conjugates, generally occurring a little over an hour after ingestion.[1][3][4] The area under the curve (AUC), which represents the total drug exposure over time, was highest for 6-gingerol conjugates, suggesting greater overall systemic exposure compared to the other two. All three gingerol conjugates exhibit a short elimination half-life of less than two hours.[1][3][4]
Another study also found that after a 2.0 g oral dose of ginger extract, the peak plasma concentrations of the glucuronide metabolites of 6-, 8-, and 10-gingerol were 0.47 ± 0.31, 0.17 ± 0.14, and 0.37 ± 0.19 μg/mL, respectively, at 1 hour post-administration.[5] The peak concentrations for the sulfate metabolites were significantly lower.[5] The half-lives of these metabolites were determined to be between 1 and 3 hours.[5]
Experimental Protocols
The pharmacokinetic data presented above was primarily derived from a dose-escalation clinical trial involving healthy human volunteers.[1][2][3]
Study Design:
-
Participants: Healthy human volunteers (N=27) were enrolled in the study.[1]
-
Intervention: Participants were administered a single oral dose of a ginger extract standardized to 5% gingerols.[2][4] The doses were escalated from 100 mg to 2.0 g.[1]
-
Sample Collection: Blood samples were collected at various time points, ranging from 15 minutes to 72 hours after the dose was administered.[1]
Analytical Methodology:
-
Sample Preparation: Plasma samples were treated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugated metabolites back to their free forms for quantification.[2]
-
Quantification: The concentrations of 6-, 8-, and 10-gingerol were determined using High-Performance Liquid Chromatography (HPLC).[2][4] A sensitive LC-MS/MS method has also been developed and validated for the simultaneous measurement of these gingerols and their metabolites in human plasma.[5][6]
The following diagram illustrates the general workflow of the pharmacokinetic analysis:
Metabolic Pathway of Gingerols
The primary metabolic pathway for gingerols in humans involves conjugation reactions in the liver and intestinal epithelium.[4] This extensive first-pass metabolism results in the formation of glucuronide and sulfate conjugates, which are the predominant forms found in systemic circulation.[1][3]
References
- 1. Pharmacokinetics of 6-gingerol, this compound, 10-gingerol, and 6-shogaol and conjugate metabolites in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.psu.edu [pure.psu.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Examination of the Pharmacokinetics of Active Ingredients of Ginger in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Potency Showdown: 10-Gingerol Demonstrates Superior Anti-Inflammatory Activity Over 8-Gingerol
New research indicates that 10-Gingerol, a key bioactive compound in ginger, exhibits a greater potency in suppressing key inflammatory markers compared to its structural analog, 8-Gingerol. This difference in efficacy, attributed to its longer alkyl chain, positions 10-Gingerol as a more promising candidate for the development of novel anti-inflammatory therapeutics.
Scientists and drug development professionals will find the enhanced anti-inflammatory profile of 10-Gingerol of significant interest. Experimental data consistently demonstrates its superior ability to inhibit crucial mediators of inflammation, including cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines.
Comparative Analysis of Inhibitory Activity
Studies have consistently shown that the length of the n-alkyl side chain in gingerols plays a critical role in their biological activity.[1][2] 10-Gingerol, with its longer chain, has demonstrated more potent inhibition of several key inflammatory markers when compared directly to this compound.
Inhibition of COX-2 and Pro-inflammatory Cytokines
In a study utilizing lipopolysaccharide (LPS)-activated BV2 microglia, it was observed that increasing the alkyl chain length of gingerols enhanced their anti-neuroinflammatory capacity.[3] This suggests a higher potency for 10-Gingerol compared to this compound in this model. Both compounds, at a concentration of 20 μM, were effective in inhibiting the production of nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[3]
Further supporting these findings, another study ranked the inhibitory capacity of gingerols on IL-1β secretion, concluding that 10-Gingerol is more potent than this compound.[4] The suppression of pro-IL-1β protein expression also followed this trend, with 10-Gingerol showing greater efficacy.[4]
The inhibitory effect of 10-Gingerol on COX-2 has been quantified with an IC50 value of 32 μM.[5] While a direct comparative IC50 value for this compound from the same study is not available, the collective evidence points towards the superior potency of 10-Gingerol in inhibiting COX-2 and the subsequent production of PGE2.[1][6]
Quantitative Data Summary
| Inflammatory Marker | Cell Line | This compound Potency | 10-Gingerol Potency | Key Findings |
| COX-2 | Not Specified | Lower | Higher (IC50 = 32 µM) | 10-Gingerol is a more potent inhibitor of COX-2.[1][5] |
| Prostaglandin E2 (PGE2) | U937 cells | Lower | Higher | 10-Gingerol shows more pronounced activity in inhibiting PGE2 production.[1][6] |
| Nitric Oxide (NO) | BV2 microglia | Effective at 20 µM | Effective at 20 µM | Both compounds inhibit NO production, with potency increasing with alkyl chain length.[3] |
| TNF-α | BV2 microglia | Effective at 20 µM | Effective at 20 µM | Both compounds inhibit TNF-α production, with potency increasing with alkyl chain length.[3] |
| IL-1β | BV2 microglia, THP-1 macrophages | Effective at 20 µM | Higher | 10-Gingerol is a more potent inhibitor of IL-1β secretion and pro-IL-1β protein expression.[3][4] |
| IL-6 | BV2 microglia | Effective at 20 µM | Effective at 20 µM | Both compounds inhibit IL-6 production, with potency increasing with alkyl chain length.[3] |
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of both this compound and 10-Gingerol are primarily mediated through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[1] This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Figure 1: Inhibition of the NF-κB signaling pathway by this compound and 10-Gingerol.
A standard experimental workflow to assess the anti-inflammatory potency of these compounds involves stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the subsequent changes in inflammatory markers in the presence or absence of the gingerols.
Figure 2: Experimental workflow for assessing the anti-inflammatory effects of gingerols.
Experimental Protocols
Cell Culture and Treatment:
Murine macrophage cell lines such as RAW 264.7 or BV2 microglia are commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight.
Induction of Inflammation and Gingerol Treatment:
To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS). A common concentration used is 1 µg/mL.[7] Prior to LPS stimulation, cells are pre-treated with varying concentrations of this compound or 10-Gingerol (e.g., 1 to 20 µM) for a specified period, often 1 to 2 hours.
Quantification of Inflammatory Markers:
-
Nitric Oxide (NO) Assay: The production of NO, an indicator of iNOS activity, is measured in the cell culture supernatant using the Griess reagent.[8]
-
ELISA for Cytokines: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]
-
Quantitative Real-Time PCR (qPCR): To measure the mRNA expression levels of inflammatory genes like iNOS, COX-2, TNF-α, IL-6, and IL-1β, total RNA is extracted from the cells, reverse-transcribed into cDNA, and then subjected to qPCR analysis using specific primers.[5][8]
-
Western Blot Analysis: The protein expression levels of key signaling molecules in the NF-κB pathway (e.g., p-p65, IκBα) and inflammatory enzymes (e.g., COX-2, iNOS) are determined by Western blotting using specific antibodies.[5][8]
Cell Viability Assay:
To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed.[4][5] This confirms that the concentrations of gingerols used are not toxic to the cells.[4][5]
References
- 1. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Inhibitory Capacities of 6-, 8- and 10-Gingerols/Shogaols on the Canonical NLRP3 Inflammasome-Mediated IL-1β Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Extraction of 8-Gingerol for Researchers and Drug Development Professionals
An Objective Analysis of Leading Methodologies Supported by Experimental Data
For researchers, scientists, and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. 8-Gingerol, a significant pungent phenolic compound found in ginger (Zingiber officinale), has garnered considerable interest for its diverse pharmacological activities. The choice of extraction method profoundly impacts the yield, purity, and ultimately the biological efficacy of the isolated this compound. This guide provides a comprehensive comparison of various extraction techniques, presenting quantitative data, detailed experimental protocols, and a visual representation of the general experimental workflow to aid in the selection of the most suitable method for your research and development needs.
Comparison of this compound Extraction Methods
The selection of an appropriate extraction method is a trade-off between yield, purity, cost, time, and environmental impact. Below is a summary of quantitative data for different extraction methods. It is important to note that a direct comparison can be challenging due to variations in the starting material (e.g., fresh vs. dried ginger, plant variety), experimental conditions, and reporting units across different studies.
| Extraction Method | Solvent | Yield of this compound | Purity of this compound | Key Experimental Conditions |
| Conventional Methods | ||||
| Maceration | 95% Ethanol | Not explicitly quantified for this compound, but used for general gingerol extraction. | Not specified. | Dried ginger powder extracted with solvent.[1] |
| Reflux Extraction | Ethyl Acetate | 0.096% (from fresh ginger)[2] | >99.0% (after chromatographic purification)[2] | Heating and refluxing for 3 cycles of 2 hours each.[2] |
| Soxhlet Extraction | Ethanol | 7.12 mg/g | Not specified. | Not specified. |
| Advanced Methods | ||||
| Ultrasound-Assisted Extraction (UAE) | Methanol | 1.6 mg/g (from dried ginger)[3] | Not specified. | Sonication at room temperature.[3] |
| Microwave-Assisted Extraction (MAE) | 87% Ethanol in water | Not explicitly quantified for this compound, but optimized for total gingerols and shogaols. | Not specified. | 100 °C for 5 minutes.[4] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | 9.63 ± 2.51 mg/g of extract | Not specified. | 50 °C and 250 bar. |
| High-Pressure Ultrasonic-Microwave-Assisted Extraction (HP-UMAE) | Not specified. | 0.38 mg/L | Not specified. | Not specified. |
| Enzyme-Assisted Extraction (EAE) | Acetone (following enzyme treatment) | 87.8% increase in yield with Accelerase pretreatment.[5] | Not specified. | Enzymatic pretreatment for 4 hours.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of extraction protocols. The following sections outline the key experimental steps for each of the discussed extraction methods.
Conventional Extraction Methods
Conventional methods are well-established and generally require less specialized equipment.
1. Maceration
Maceration is a simple and straightforward method that involves soaking the plant material in a solvent to soften and dissolve the soluble compounds.
-
Protocol:
-
Dry and crush the ginger rhizome to a coarse powder.[1]
-
Submerge the powdered ginger in 95% ethanol in a sealed container.[1]
-
Allow the mixture to stand at room temperature for a specified period with occasional agitation.
-
Separate the extract from the solid residue by filtration.
-
Evaporate the solvent from the extract to obtain the crude this compound-containing oleoresin.[1]
-
2. Reflux Extraction
Reflux extraction is a form of boiling with a condenser to prevent solvent loss, allowing for extraction at a constant temperature.
-
Protocol:
-
Clean, slice, and dry fresh ginger at a low temperature (<60 °C), then pulverize it.[2]
-
Place the ginger powder in a round-bottom flask with ethyl acetate (or acetone) at a specified solid-to-solvent ratio.[2]
-
Heat the mixture to reflux and maintain for a set duration (e.g., 2 hours, repeated 3 times).[2]
-
Combine the extracts and recover the solvent under reduced pressure to yield the crude extract.[2]
-
The crude extract can then be subjected to column chromatography (e.g., silica gel followed by Sephadex LH20) for purification of this compound.[2]
-
3. Soxhlet Extraction
Soxhlet extraction allows for the continuous extraction of a solid with a fresh portion of the solvent, which can be more efficient than simple maceration.
-
Protocol:
-
Place the dried and powdered ginger into a thimble.
-
Position the thimble in the main chamber of the Soxhlet extractor.
-
Add the extraction solvent (e.g., ethanol) to the distillation flask.
-
Heat the solvent to reflux. The solvent vapor travels up a distillation arm and condenses in the condenser, dripping into the thimble containing the solid.
-
Once the level of the liquid in the thimble rises to the top of a siphon tube, the liquid and extracted compounds are siphoned back into the distillation flask.
-
This cycle is repeated for a specified duration (e.g., several hours).
-
After extraction, the solvent is evaporated to yield the crude extract.
-
Advanced Extraction Methods
Advanced methods often offer advantages in terms of reduced extraction time, lower solvent consumption, and improved efficiency.
1. Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, enhancing mass transfer and accelerating the extraction process.
-
Protocol:
-
Mix the powdered ginger with the chosen solvent (e.g., methanol or ethanol) in an extraction vessel.[3][6]
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.[6]
-
Apply ultrasonic waves at a specific frequency (e.g., 35-42 kHz) and power for a set duration (e.g., 10-30 minutes).[6][7]
-
Control the temperature of the extraction medium as required.[6]
-
After sonication, separate the extract from the solid residue by centrifugation or filtration.[6]
-
Evaporate the solvent to obtain the crude extract.
-
2. Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and the moisture within the plant cells, causing the cells to rupture and release their contents into the solvent.
-
Protocol:
-
Place the powdered ginger and the extraction solvent (e.g., 87% ethanol in water) in a microwave-transparent vessel.[4]
-
Seal the vessel and place it in a microwave extraction system.
-
Apply microwave irradiation at a specific power and for a set duration (e.g., 800 W for 5 minutes).[4]
-
Control the temperature and pressure inside the vessel.
-
After extraction, cool the vessel and filter the contents to separate the extract.
-
Remove the solvent to yield the crude extract.
-
3. Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical fluids have properties of both a gas and a liquid, allowing for efficient penetration into the plant matrix and dissolution of the target compounds.
-
Protocol:
-
Load the dried and ground ginger into an extraction vessel.
-
Pump CO2 into the vessel and bring it to a supercritical state by controlling the temperature and pressure (e.g., 50 °C and 250 bar).
-
The supercritical CO2 flows through the ginger, dissolving the this compound.
-
The resulting solution is then passed into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and precipitate the extracted compounds.
-
The CO2 can be recycled, and the extracted oleoresin containing this compound is collected.
-
4. Enzyme-Assisted Extraction (EAE)
EAE involves the use of enzymes to break down the cell walls of the plant material, facilitating the release of intracellular compounds into the solvent.
-
Protocol:
-
Pre-treat the ginger powder with a solution containing specific enzymes (e.g., cellulases, pectinases, or a commercial blend like Accelerase).[5]
-
Incubate the mixture under optimal conditions for the enzymes (e.g., specific pH and temperature) for a set duration (e.g., 4 hours).[5]
-
After the enzymatic treatment, proceed with a conventional solvent extraction method (e.g., using acetone or ethanol) to extract the released this compound.[5]
-
Separate the extract and evaporate the solvent to obtain the crude product.
-
Experimental Workflow for this compound Extraction and Analysis
The following diagram illustrates a general workflow for the extraction, purification, and analysis of this compound from ginger.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. CN101085727A - Method for preparing 6-gingerol and this compound from ginger - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. scispace.com [scispace.com]
In-Vitro and In-Vivo Correlation of 8-Gingerol's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of 8-Gingerol observed in in-vitro and in-vivo studies. The information is compiled to support further research and development of this natural compound for potential therapeutic applications. While robust in-vitro evidence exists for its anticancer, anti-inflammatory, and immunosuppressive properties, the direct in-vivo correlation, particularly for its anticancer effects, warrants further investigation.
Summary of Quantitative Data
The following tables summarize the key quantitative data from various studies on this compound, providing a comparative overview of its efficacy in different experimental settings.
Table 1: In-Vitro Anticancer Effects of this compound on Colorectal Cancer (CRC) Cell Lines
| Cell Line | Parameter | Concentration/Time | Result | Reference |
| HCT116 | IC50 | 24 h: 118.2 ± 7.37 µM | Time- and dose-dependent decrease in cell viability.[1] | [1] |
| 48 h: 77.4 ± 4.70 µM | [1] | |||
| 72 h: 61.8 ± 3.57 µM | [1] | |||
| Cell Cycle Arrest | 0-70 µM, 48 h | Induced G0/G1 phase arrest.[1] | [1] | |
| Apoptosis | 0-70 µM, 48 h | Dose-dependent increase in apoptosis.[1] | [1] | |
| DLD1 | IC50 | 24 h: 100.3 ± 6.32 µM | Time- and dose-dependent decrease in cell viability. | [1] |
| 48 h: 53.7 ± 2.24 µM | [1] | |||
| 72 h: 34.5 ± 2.33 µM | [1] | |||
| Cell Cycle Arrest | 0-70 µM, 48 h | Induced G0/G1 phase arrest.[1] | [1] | |
| Apoptosis | 0-70 µM, 48 h | No significant increase in apoptosis observed.[1] | [1] |
Table 2: In-Vitro and In-Vivo Immunosuppressive Effects of this compound
| Experimental Model | Parameter | Treatment | Result | Reference |
| In-Vitro | ||||
| Murine Splenocytes | LPS-stimulated proliferation | 40 and 80 µg/mL | Significant suppression of proliferation. | [2] |
| ConA-stimulated proliferation | 80 µg/mL | Significant suppression of proliferation. | [2] | |
| In-Vivo | ||||
| OVA-immunized BALB/c mice | Splenocyte Proliferation (LPS-induced) | 50 and 100 mg/kg | Significant suppression. | [2] |
| Splenocyte Proliferation (ConA- or OVA-induced) | 100 mg/kg | Marked inhibition. | [2] | |
| B cell (CD19+) population | 50 and 100 mg/kg | Significant decrease. | [2] | |
| T cell (CD3+) population | 100 mg/kg | Significant decrease. | [2] | |
| OVA-specific IgG, IgG1 levels | 50 and 100 mg/kg | Significant reduction. | [2] | |
| OVA-specific IgG2b levels | 100 mg/kg | Significant reduction. | [2] |
Table 3: In-Vivo Anti-inflammatory Effects of this compound
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Sprague-Dawley rats | Hemorrhagic Shock-induced Acute Lung Injury | 15 and 30 mg/kg (i.p.) | Reduced pulmonary edema, inflammation, oxidative stress, and apoptosis.[3] | [3] |
| BALB/c mice | Dextran Sulfate Sodium (DSS)-induced Colitis | 30 mg/kg (oral) | Improved clinical symptoms and intestinal epithelial barrier damage; regulated NF-κB signaling. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
In-Vitro Anticancer Studies (Colorectal Cancer)
-
Cell Culture: Human colorectal cancer cell lines HCT116 and DLD1 were maintained in appropriate media (McCoy's 5A for HCT116, RPMI-1640 for DLD1) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]
-
Cell Viability Assay (CCK-8): Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.
-
Colony Formation Assay: Cells were treated with different concentrations of this compound for 10-14 days to evaluate their clonogenic activity.
-
Cell Cycle Analysis: Cells treated with this compound for 48 hours were harvested, fixed in ethanol, and stained with propidium iodide. DNA content was analyzed by flow cytometry to determine the cell cycle distribution.[1]
-
Apoptosis Assay: Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit followed by flow cytometry analysis after 48 hours of treatment with this compound.[1]
-
Migration and Invasion Assays (Transwell): The migratory and invasive potential of CRC cells was assessed using Transwell chambers with or without Matrigel coating, respectively. Cells were treated with this compound for 48 hours before being subjected to the assay.
-
Western Blot Analysis: Protein expression levels of key signaling molecules in the EGFR/STAT3/ERK pathway were determined by Western blotting using specific primary and secondary antibodies.
In-Vitro and In-Vivo Immunosuppressive Studies
-
In-Vitro Splenocyte Proliferation Assay:
-
Splenocytes were isolated from BALB/c mice.
-
Cells were cultured in 96-well plates and stimulated with lipopolysaccharide (LPS) or concanavalin A (ConA) in the presence or absence of this compound (40 and 80 µg/mL) for 48 hours.
-
Cell proliferation was measured using the MTT assay.[2]
-
-
In-Vivo Ovalbumin (OVA)-immunized Mouse Model:
-
BALB/c mice were immunized with OVA.
-
This compound (25, 50, and 100 mg/kg) was administered intraperitoneally for 7 days.
-
Splenocyte proliferation in response to LPS, ConA, or OVA was measured.
-
The percentages of CD3+ T cells and CD19+ B cells in the spleen were determined by flow cytometry.
-
Serum levels of OVA-specific IgG, IgG1, and IgG2b were measured by ELISA.[2]
-
In-Vivo Anti-inflammatory Studies
-
Hemorrhagic Shock-induced Acute Lung Injury Rat Model:
-
A fixed pressure hemorrhage model was established in Sprague-Dawley rats.
-
This compound (15 or 30 mg/kg) was administered by intraperitoneal injection before fluid resuscitation.
-
Lung tissues were collected 3 hours after resuscitation for histological analysis (H&E staining), apoptosis detection (TUNEL assay), and measurement of inflammatory markers and oxidative stress indicators.[3]
-
-
DSS-induced Colitis Mouse Model:
-
Colitis was induced in BALB/c mice by administering 5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 8 days.
-
This compound (30 mg/kg) was orally administered for two weeks.
-
Body weight and disease activity index were monitored.
-
Levels of pro-inflammatory cytokines, iNOS, COX-2, and NF-κB phosphorylation were analyzed in colonic tissue.[4]
-
Correlation and Discussion
A notable correlation between in-vitro and in-vivo findings is observed in the context of this compound's immunosuppressive effects . The compound's ability to suppress splenocyte proliferation in vitro directly translates to its in-vivo efficacy in reducing both cellular and humoral immune responses in an OVA-immunized mouse model.[2] This suggests that the direct inhibitory effect on lymphocytes is a key mechanism of its immunosuppressive action.
Similarly, the anti-inflammatory properties of this compound are evident in both cellular and animal models. While direct correlational studies are less explicit, the compound's ability to inhibit inflammatory mediators in vitro likely contributes to the observed reduction of inflammation in animal models of acute lung injury and colitis.[3][4]
In contrast, a significant gap exists in the anticancer research of this compound. While in-vitro studies have demonstrated its potent inhibitory effects on colorectal cancer cell proliferation, migration, and invasion through the EGFR/STAT/ERK pathway, these promising findings have not yet been validated in an in-vivo animal model.[1] The authors of the primary in-vitro study explicitly state the need for future in-vivo validation. Therefore, a direct correlation between the in-vitro anticancer mechanisms and in-vivo therapeutic efficacy of this compound in colorectal cancer remains to be established.
Visualizations
The following diagrams illustrate a key signaling pathway affected by this compound and a generalized experimental workflow for its evaluation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 8‑Gingerol regulates colorectal cancer cell proliferation and migration through the EGFR/STAT/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of 6-Gingerol in Prevention of Colon Cancer Induced by Azoxymethane through the Modulation of Antioxidant Potential and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of 8-Gingerol's Effect on the PI3K/Akt/mTOR Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 8-Gingerol's modulatory effects on the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. Its performance is contrasted with established pathway modulators, the inhibitor Perifosine and the activator SC79, supported by experimental data from peer-reviewed studies.
Introduction to the PI3K/Akt/mTOR Pathway and this compound
The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs essential cellular processes, including proliferation, growth, survival, and apoptosis. Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention.
This compound, a bioactive phenolic compound isolated from ginger (Zingiber officinale), has garnered significant interest for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Emerging evidence suggests that this compound may exert some of its therapeutic effects by modulating the PI3K/Akt/mTOR pathway. However, its precise mechanism and context-dependent effects are still under investigation, with some studies indicating activation and others inhibition. This guide aims to consolidate the existing data to provide a clearer understanding of this compound's role in this critical signaling network.
Comparative Analysis of Pathway Modulation
The effect of this compound on the PI3K/Akt/mTOR pathway appears to be context-dependent, with studies reporting both activation and inhibition in different biological systems. This section compares the activity of this compound with a known Akt inhibitor, Perifosine, and an Akt activator, SC79.
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data on the effects of this compound and the selected comparators on cell viability and protein expression within the PI3K/Akt/mTOR pathway.
Table 1: Comparative IC50 Values for Cell Viability
| Compound | Cell Line | Assay | Time Point(s) | IC50 Value | Citation |
| This compound | HCT116 (Colorectal Cancer) | CCK-8 | 24h, 48h, 72h | 118.2 µM, 77.4 µM, 61.8 µM | [1] |
| DLD1 (Colorectal Cancer) | CCK-8 | 24h, 48h, 72h | Not explicitly stated, but dose-dependent decrease observed | [1] | |
| HCT 116 (Colon Cancer) | MTT | 24h | 496 µg/ml (Ginger Extract) | [2] | |
| HT 29 (Colon Cancer) | MTT | 24h | 455 µg/ml (Ginger Extract) | [2] | |
| Perifosine | Various Tumor Cell Lines | Proliferation Assays | Not specified | 0.6 - 8.9 µM | [1][3] |
| MM.1S (Multiple Myeloma) | Not specified | Not specified | 4.7 µM | [2][4] | |
| SC79 | Primary Neuron Cultures | Glutamate-induced neurotoxicity | Not specified | EC50 = 4 µg/ml |
Table 2: Comparative Effects on PI3K/Akt/mTOR Pathway Protein Expression
| Compound | Model System | Target Protein | Effect | Quantitative Change | Citation |
| This compound | Myocardial Fibrosis (in vivo) | p-PI3K, p-Akt, p-mTOR | Activation | Significant up-regulation (p < 0.01 or 0.05) | [5] |
| 10-Gingerol * | MDA-MB-231/IR (Breast Cancer) | p-Akt (Ser473), p-Akt (Thr308), p-mTOR (Ser2448) | Inhibition | Dose-dependent decrease | [6] |
| Perifosine | H460 (NSCLC) | p-Akt | Inhibition | Not explicitly quantified | [7] |
| MM.1S (Multiple Myeloma) | p-Akt | Inhibition | Complete inhibition at 10 µM | [2] | |
| SC79 | Various Cell Lines | p-Akt (Thr308 & Ser473) | Activation | Dose-dependent enhancement (2 to 4 µg/ml) |
*Data for 10-Gingerol, a close structural analog of this compound, is included to provide insight into its potential effects in a cancer context.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, synthesized from publicly available protocols.
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the cytotoxic or growth-inhibitory effects of a compound on a cell population.
Principle: Tetrazolium salts (like MTT or the WST-8 in CCK-8 kits) are reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, Perifosine) or vehicle control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Solubilization (for MTT): Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins within a cell or tissue lysate.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway with modulation points of this compound, Perifosine, and SC79.
Experimental Workflow Diagram
Caption: Workflow for evaluating the effect of this compound on the PI3K/Akt/mTOR pathway.
Logical Relationship Diagram
Caption: Logical comparison of this compound with an inhibitor and an activator of the PI3K/Akt/mTOR pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Ameliorates Myocardial Fibrosis by Attenuating Reactive Oxygen Species, Apoptosis, and Autophagy via the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10-Gingerol Targets Lipid Rafts Associated PI3K/Akt Signaling in Radio-Resistant Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Safety Operating Guide
Proper Disposal of 8-Gingerol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety protocols. This guide provides essential, step-by-step procedures for the proper disposal of 8-Gingerol, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will minimize risks and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation of vapors.[3][4]
-
Personal Protective Equipment (PPE):
In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][4]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[3][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting in an unconscious person.[3]
Hazard Classification and Storage Data
Proper disposal is dictated by the hazard classification of the substance. The following table summarizes the key hazard and storage information for this compound.
| Parameter | Classification / Information |
| GHS Hazard Class | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation).[1][2] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3] |
| Waste Hazard Properties | HP 4: Irritant — skin irritation and eye damage. HP 5: Specific Target Organ Toxicity (STOT)/Aspiration Toxicity.[5] |
| Incompatible Materials | Strong oxidizers (can cause violent reactions).[1] |
| Storage Temperature | Recommended storage at -20°C in a dry, cool, and well-ventilated place.[2][4] |
| General Storage Class | 10 - Combustible liquids.[2] |
| Accumulation Limits | A maximum of 55 gallons of hazardous waste may be stored in a Satellite Accumulation Area. For acutely toxic waste (P-list), the limit is one quart.[6][7] (Note: this compound is not P-listed but must be managed as hazardous). |
Protocol for the Disposal of this compound Waste
This protocol outlines the necessary steps for the collection, storage, and disposal of this compound waste, including pure compound, contaminated solutions, and contaminated labware.
Methodology
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired pure this compound, solutions containing the compound, and contaminated materials (e.g., pipette tips, gloves, weighing paper).
-
Do not mix this compound waste with incompatible materials, particularly strong oxidizers.[1]
-
Waste must be segregated into categories that can be handled separately by your institution's waste management facility.[5]
2. Container Selection and Labeling:
-
Container: Use a designated, appropriate, and sealable hazardous waste container. Plastic containers are often preferred.[7] The container must be in good condition and compatible with the chemical.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[6] The label must include:
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to prevent spills.
-
Keep the waste container closed at all times except when adding waste.[6][7]
4. Disposal of Contaminated Materials:
-
Solid Waste: Contaminated solids such as gloves, weighing boats, and absorbent paper should be collected in a separate, clearly labeled solid hazardous waste container.[8]
-
Sharps: Chemically contaminated needles, syringes, or razor blades must be placed in an approved sharps container and managed as hazardous waste.[6]
-
Empty Containers: Original this compound containers must be disposed of as hazardous waste.[5] If institutional policy allows, completely emptied containers may be triple-rinsed with a suitable solvent (e.g., ethanol), with the rinsate collected as hazardous waste. The defaced or removed label container can then be disposed of as regular glass or plastic waste.[8]
5. Arranging for Final Disposal:
-
Once the waste container is full or has been stored for the maximum allowable time (e.g., up to 12 months, check institutional guidelines), arrange for pickup.[6]
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a waste collection.[7]
-
Crucially, do not dispose of this compound down the sink or in regular trash.[5] This material and its container must be disposed of via a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[3][5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
